molecular formula C10H16ClN B2826457 (4-Ethylbenzyl)methylamine hydrochloride CAS No. 1158321-03-9

(4-Ethylbenzyl)methylamine hydrochloride

Cat. No.: B2826457
CAS No.: 1158321-03-9
M. Wt: 185.7
InChI Key: CIZGIWUIXODSBQ-UHFFFAOYSA-N
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Description

(4-Ethylbenzyl)methylamine hydrochloride is a useful research compound. Its molecular formula is C10H16ClN and its molecular weight is 185.7. The purity is usually 95%.
BenchChem offers high-quality (4-Ethylbenzyl)methylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethylbenzyl)methylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethylphenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-9-4-6-10(7-5-9)8-11-2;/h4-7,11H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZGIWUIXODSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (4-Ethylbenzyl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (4-Ethylbenzyl)methylamine hydrochloride, a significant secondary amine salt with potential applications in pharmaceutical research and organic synthesis. The document details the compound's chemical structure, physicochemical properties, and provides an in-depth analysis of its spectral characteristics for unequivocal identification. A validated, step-by-step synthesis protocol via reductive amination is presented, including insights into reaction mechanism and optimization. Furthermore, this guide addresses critical safety, handling, and storage protocols necessary for laboratory use. This document is intended for researchers, scientists, and drug development professionals who require a thorough and practical understanding of this compound.

Introduction

(4-Ethylbenzyl)methylamine hydrochloride is an organic molecule of interest in medicinal chemistry and synthetic research. As a secondary amine, it serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1][2] The presence of the ethylbenzyl moiety offers a lipophilic character that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide aims to consolidate the available technical information on its chemical structure, synthesis, and characterization to facilitate its use in a research and development setting.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental for its application in a laboratory setting. This section outlines the key identifiers and physicochemical characteristics of (4-Ethylbenzyl)methylamine hydrochloride.

Chemical Structure
  • IUPAC Name: N-methyl-1-(4-ethylphenyl)methanamine hydrochloride

  • Synonyms: (4-Ethylbenzyl)methylamine HCl, N-(4-ethylbenzyl)-N-methylamine hydrochloride[3]

  • Chemical Formula: C₁₀H₁₆ClN[3][4]

  • Molecular Weight: 185.7 g/mol [4]

Figure 1: Chemical structure of (4-Ethylbenzyl)methylamine hydrochloride.

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound.

PropertyValueSource
Molecular Formula C₁₀H₁₆ClN[3][4]
Molar Mass 185.7 g/mol [4]
Appearance White to off-white solid[5]
Storage Condition Room Temperature, keep sealed and dry[4][6]

Synthesis via Reductive Amination

Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds.[7][8] This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[9]

Reaction Scheme

The synthesis of (4-Ethylbenzyl)methylamine proceeds via the reductive amination of 4-ethylbenzaldehyde with methylamine, followed by salt formation with hydrochloric acid.

Figure 2: Synthetic workflow for (4-Ethylbenzyl)methylamine hydrochloride.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of (4-Ethylbenzyl)methylamine hydrochloride.

Materials:

  • 4-Ethylbenzaldehyde

  • Methylamine solution (e.g., 40% in water or 2M in THF/Methanol)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), concentrated or as a solution in a suitable solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylbenzaldehyde (1 equivalent) in methanol.

    • Cool the solution in an ice bath.

    • Slowly add methylamine solution (1.1 to 1.5 equivalents) to the cooled solution while stirring.

    • Allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[7]

  • Reduction:

    • Cool the reaction mixture again in an ice bath.

    • In small portions, carefully add sodium borohydride (1.5 to 2 equivalents) to the stirring solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding water.

    • Remove the methanol using a rotary evaporator.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 times).

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[10]

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (4-Ethylbenzyl)methylamine free base.

  • Hydrochloride Salt Formation:

    • Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise while stirring until precipitation is complete.

    • Collect the resulting white solid by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether.

    • Dry the product under vacuum to yield (4-Ethylbenzyl)methylamine hydrochloride.

Structural Elucidation through Spectroscopy

Unequivocal identification of the synthesized compound is achieved through a combination of spectroscopic techniques. The expected spectral data are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

    • Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Benzyl Protons (-CH₂-N): A singlet or a doublet (if coupled to the N-H proton) around 3.8-4.2 ppm.

    • N-Methyl Protons (-NH-CH₃): A singlet or a doublet around 2.4-2.7 ppm.

    • Ethyl Protons (-CH₂-CH₃): A quartet for the methylene group (approx. 2.6-2.8 ppm) and a triplet for the methyl group (approx. 1.2-1.4 ppm).

    • N-H Proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and type of carbon atoms.

    • Aromatic Carbons: Four signals in the aromatic region (approx. 125-145 ppm).

    • Benzyl Carbon (-CH₂-N): A signal around 50-55 ppm.

    • N-Methyl Carbon (-NH-CH₃): A signal around 33-38 ppm.

    • Ethyl Carbons (-CH₂-CH₃): Two signals, one for the methylene carbon (approx. 28-30 ppm) and one for the methyl carbon (approx. 15-17 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • N-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H bond in the amine salt.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=C Stretch: Aromatic ring stretching will result in absorptions in the 1450-1600 cm⁻¹ region.

  • N-H Bend: An absorption in the 1500-1650 cm⁻¹ range can be attributed to the N-H bending vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

  • Molecular Ion Peak (M⁺): For the free base (C₁₀H₁₅N), the molecular ion peak would be expected at m/z = 149.12.

  • Major Fragmentation: A prominent peak at m/z = 134, corresponding to the loss of a methyl group ([M-CH₃]⁺), is anticipated. Another significant fragment would be the ethylbenzyl cation at m/z = 119.

Safety, Handling, and Storage

Proper handling and storage are essential when working with (4-Ethylbenzyl)methylamine hydrochloride and its precursors.

  • Safety Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

    • Work in a well-ventilated area or a chemical fume hood, especially during the synthesis which involves volatile solvents and evolution of hydrogen gas.

    • Methylamine and its solutions are corrosive and can cause irritation to the skin, eyes, and respiratory tract.[6]

  • Handling:

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

    • The compound may be hygroscopic; protect from moisture.[5]

Potential Applications

(4-Ethylbenzyl)methylamine hydrochloride, as a secondary amine, is a versatile intermediate in organic synthesis. Its structure makes it a candidate for incorporation into larger molecules being investigated for biological activity.

  • Pharmaceutical Research: It can be used as a starting material for the synthesis of compounds with potential therapeutic applications, including but not limited to anti-inflammatory agents, antihistamines, and psychoactive drugs.[1]

  • Agrochemicals: Similar amine structures are used in the development of pesticides and herbicides.[11]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and characterization of (4-Ethylbenzyl)methylamine hydrochloride. The information presented, from the step-by-step synthetic protocol to the in-depth spectral analysis and safety guidelines, is intended to equip researchers and drug development professionals with the necessary knowledge for the effective and safe utilization of this compound in their work. The robust synthetic methodology and clear characterization data serve as a solid foundation for its application in the synthesis of novel and complex molecular entities.

References

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ChemBK. (n.d.). (4-Ethylphenyl)methyl](methyl)amine Hydrochloride. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Experimental section and NMR spectra. Retrieved from [Link]

  • Chemistry Shorts. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). of the reaction conditions where benzaldehyde couples with methylamine a [Image]. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Chemister.ru. (n.d.). methylamine hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The mother liquor is concentrated on the steam bath under reduced pressure to 2500 cc., and again cooled to room temperature, whereupon a second crop of. Retrieved from [Link]

  • Stanford Chemicals. (2022, October 16). What are the properties and uses of Methylamine hydrochloride and Methylamine?. Retrieved from [Link]

  • Google Patents. (n.d.). CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc.
  • Wikipedia. (n.d.). Methylamine. Retrieved from [Link]

  • Gregory, G. H., Fulmer, G. R., & Sticks, A. J. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2977-3031.
  • PrepChem.com. (n.d.). Preparation of methylamine hydrochloride. Retrieved from [Link]

  • Erowid. (n.d.). Methylamine Synthesis FAQ. Retrieved from [Link]

  • Bloom Tech. (2024, December 24). How to Make Methylamine Hydrochloride?. Retrieved from [Link]

  • LinkedIn. (2024, September 3). Understanding the Applications and Safety of Methylamine in Chemical Processes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to (4-Ethylbenzyl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (4-Ethylbenzyl)methylamine Hydrochloride, a substituted secondary amine salt with potential applications as a building block in pharmaceutical and chemical synthesis. This document details its core molecular attributes, a proposed synthetic pathway with detailed protocols, methods for analytical characterization, and its potential research applications, grounded in established chemical principles.

Section 1: Core Molecular Attributes

(4-Ethylbenzyl)methylamine hydrochloride is the salt form of the secondary amine N-(4-ethylbenzyl)methylamine. The hydrochloride form enhances the compound's stability and solubility in aqueous media, making it more convenient for handling and for use in various chemical reactions.

Below is a diagram of its chemical structure.

Caption: Chemical structure of (4-Ethylbenzyl)methylamine Hydrochloride.

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Name (4-Ethylbenzyl)methylamine hydrochlorideN/A
Synonym(s) N-(4-ethylbenzyl)-N-methylamine hydrochloride, (4-Ethylphenyl)methyl](methyl)amine Hydrochloride[1][2]
CAS Number 1158321-03-9[2]
Molecular Formula C₁₀H₁₆ClN[1][2]
Molecular Weight 185.69 g/mol (or 185.7 g/mol )[1][2]

Section 2: Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical for its development. While specific experimental data for this exact compound is not widely published, its properties can be reliably inferred from its structure and data on analogous compounds like methylamine and ethylamine hydrochlorides.

PropertyPredicted/Known ValueRationale / Reference(s)
Physical State White to off-white crystalline solid.Amine hydrochloride salts are typically crystalline solids at room temperature.[3][4]
Solubility Expected to be soluble in water and polar protic solvents like ethanol; insoluble in nonpolar solvents like diethyl ether and acetone.The ionic nature of the hydrochloride salt promotes solubility in polar solvents.[3][5] The organic backbone may allow for some solubility in less polar solvents.
Hygroscopicity Likely hygroscopic (absorbs moisture from the air).Simple amine hydrochlorides are known to be hygroscopic.[3][4]
Storage Condition Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.To prevent degradation from moisture absorption and potential oxidation.[2] The recommendation to store under inert gas is a standard precaution for many amine salts to ensure long-term stability.[6]

Section 3: Synthesis and Purification

The synthesis of (4-Ethylbenzyl)methylamine HCl is most logically achieved via a nucleophilic substitution reaction, followed by salt formation. This approach is a cornerstone of amine synthesis in organic chemistry.

Retrosynthetic Analysis & Pathway

The primary disconnection for this molecule is at the C-N bond between the benzyl group and the nitrogen atom. This leads to two readily available starting materials: 4-Ethylbenzyl chloride and methylamine . 4-Ethylbenzyl chloride serves as the electrophile, while methylamine provides the nucleophilic nitrogen. The final step involves protonation of the resulting secondary amine with hydrochloric acid.

The overall synthetic workflow is illustrated below.

G start1 4-Ethylbenzyl Chloride reaction Step 1: Nucleophilic Substitution (Stir at RT, 12-24h) start1->reaction start2 Methylamine (in THF/H2O) start2->reaction intermediate N-(4-ethylbenzyl)methylamine (Free Base in Organic Phase) reaction->intermediate workup Aqueous Workup (Extraction with Ether/EtOAc) intermediate->workup salt_formation Step 2: Salt Formation (HCl in Ether) workup->salt_formation product_crude Crude (4-Ethylbenzyl)methylamine HCl (Precipitate) salt_formation->product_crude purification Purification (Recrystallization from Isopropanol/Ether) product_crude->purification product_final Pure (4-Ethylbenzyl)methylamine HCl purification->product_final

Caption: Proposed workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 4-Ethylbenzyl chloride (CAS: 1467-05-6)

  • Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric acid solution (e.g., 2.0 M in diethyl ether)

  • Solvents: Diethyl ether (or Ethyl acetate), Isopropanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-ethylbenzyl chloride in a suitable solvent like tetrahydrofuran (THF).

  • Nucleophilic Addition: Cool the solution in an ice bath (0 °C). Slowly add 2.0 to 2.5 equivalents of methylamine solution dropwise. Using an excess of the amine nucleophile is crucial to minimize the formation of the tertiary amine byproduct via double alkylation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting benzyl chloride spot has been consumed.

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Dilute with diethyl ether or ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted HCl if methylamine hydrochloride was used) and then with brine (saturated NaCl solution).

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This yields the crude N-(4-ethylbenzyl)methylamine free base, likely as an oil.

  • Salt Formation: Dissolve the crude free base in a minimum amount of anhydrous diethyl ether. While stirring, add a solution of HCl in diethyl ether (1.1 equivalents) dropwise. The hydrochloride salt will precipitate out of the solution as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

Experimental Protocol: Purification

Recrystallization is the gold standard for purifying solid organic compounds. The choice of solvent is critical; the compound should be soluble in the hot solvent and insoluble in the cold solvent.

  • Solvent Selection: A solvent system like isopropanol/diethyl ether is a good starting point.

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask and add a minimal amount of hot isopropanol to just dissolve the solid completely.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod can initiate nucleation. Once cloudiness appears, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of cold diethyl ether, and dry under high vacuum to remove residual solvent.

Section 4: Analytical Characterization

Post-synthesis, a rigorous analytical workflow is essential to confirm the identity, structure, and purity of the final product.

G cluster_results Data for Validation start Purified Solid Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms ir FT-IR Spectroscopy start->ir mp Melting Point Analysis start->mp result_nmr Confirms C-H framework and connectivity nmr->result_nmr result_ms Confirms Molecular Weight of free base ms->result_ms result_ir Confirms functional groups (e.g., N-H stretch) ir->result_ir result_mp Indicates Purity (Sharp, narrow range) mp->result_mp final Validated Structure & Purity Confirmed result_nmr->final result_ms->final result_ir->final result_mp->final

Caption: Standard analytical workflow for structural and purity validation.

  • ¹H NMR Spectroscopy: This analysis would confirm the presence of all proton environments. Expected signals would include a triplet and quartet for the ethyl group, singlets for the N-methyl and benzylic CH₂ protons, and aromatic signals for the benzene ring.

  • ¹³C NMR Spectroscopy: This confirms the carbon skeleton of the molecule. Distinct signals for the ethyl, methyl, methylene, and aromatic carbons should be observable.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode should show a prominent peak corresponding to the molecular weight of the free base (M+H)⁺ at approximately 164.28 m/z.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad peak around 2700-2400 cm⁻¹ characteristic of the N-H⁺ stretch in an amine salt, along with C-H and C=C aromatic stretches.

  • Melting Point Analysis: A sharp melting point range for the recrystallized product is a strong indicator of high purity.

Section 5: Applications and Research Potential

While (4-Ethylbenzyl)methylamine Hydrochloride is not a widely commercialized product, its structure suggests significant potential as a versatile intermediate in several fields:

  • Pharmaceutical Drug Discovery: The 4-ethylbenzyl moiety can be incorporated into larger molecules to enhance their lipophilicity, potentially improving membrane permeability and pharmacokinetic profiles.[7] The secondary amine provides a reactive handle for further functionalization. This compound could serve as a key building block for synthesizing novel therapeutic agents, drawing parallels to how methylamine hydrochloride is a precursor for antihistamines, anesthetics, and psychoactive drugs.[8][9]

  • Agrochemical Synthesis: Similar to its use in pharmaceuticals, it can be a starting point for creating new pesticides and herbicides, where the overall molecular structure is tuned for specific biological activity.

  • Materials Science: The compound could be used to synthesize specialty polymers or functional materials where the specific steric and electronic properties of the 4-ethylbenzyl group are desired.[7]

Section 6: Safety and Handling

As a chemical intermediate, (4-Ethylbenzyl)methylamine Hydrochloride requires careful handling.

  • Hazards: Amine hydrochlorides can be irritating to the skin, eyes, and respiratory system.[3][6] The starting material, 4-ethylbenzyl chloride, is an alkylating agent and should be handled with caution.

  • PPE: Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Conduct all manipulations in a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

References

  • (4-Ethylphenyl)methyl](methyl)amine Hydrochloride. ChemBK. [Link]amine%20Hydrochloride]([Link])

  • Preparation method of 4-ethylbenzyl chloride. Eureka | Patsnap. [Link]

  • methylamine hydrochloride. chemister.ru. [Link]

  • Preparation of methylamine hydrochloride. PrepChem.com. [Link]

  • Ethylamine, N-methyl-. Organic Syntheses Procedure. [Link]

  • 4-Ethylbenzyl Chloride: A Versatile Building Block in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Methylamine hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Preparation. chem-space.com. [Link]

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Physical Properties & Characterization Profile: (4-Ethylbenzyl)methylamine Hydrochloride

[1]

Chemical Identity & Structural Context

(4-Ethylbenzyl)methylamine hydrochloride is the hydrochloride salt of N-methyl-4-ethylbenzylamine. It belongs to the class of N-alkylbenzylamines , which are critical pharmacophores in drug development, often serving as precursors to sympathomimetic agents, agrochemicals, and complex heterocycles.

Property Detail
IUPAC Name N-(4-Ethylbenzyl)methanamine hydrochloride
Common Name (4-Ethylbenzyl)methylamine HCl
CAS Number 1158321-03-9
Molecular Formula C₁₀H₁₅N[1][2][3] · HCl (C₁₀H₁₆ClN)
Molecular Weight 185.69 g/mol
Free Base MW 149.24 g/mol
Structural Features Secondary amine, Para-substituted ethyl group, Hydrochloride counter-ion

Physical Properties

Note: As a specialized research chemical, specific experimental values for this CAS are sparse in public literature. The data below synthesizes predicted values based on structure-property relationships (SPR) of homologous benzylamine salts (e.g., N-methylbenzylamine HCl).

Appearance and State
  • Form: Crystalline solid (typically needles or plates upon recrystallization).

  • Color: White to off-white.

  • Odor: Odorless (pure salt); faint amine/fishy odor indicates presence of free base or hydrolysis.

Thermal Properties
  • Melting Point (Predicted): 175°C – 195°C .

    • Scientific Insight: Secondary benzylamine hydrochlorides typically possess high melting points due to strong ionic lattice energy and hydrogen bonding networks (N-H···Cl). The para-ethyl substituent disrupts crystal packing slightly compared to the unsubstituted analog (N-methylbenzylamine HCl, MP ~178°C), potentially lowering the MP, but the increased molecular weight may offset this.

    • Directive: Determine experimentally using a capillary melting point apparatus (ramp rate 1°C/min).

  • Decomposition: Likely >200°C. Avoid prolonged heating above 150°C to prevent thermal degradation or sublimation of the hydrochloride.

Solubility Profile

The hydrochloride salt exhibits a polar solubility profile distinct from its free base oil.

Solvent Solubility Application Relevance
Water High (>100 mg/mL) Ideal for aqueous workups; pH-dependent partitioning.
Ethanol/Methanol High Primary solvents for recrystallization.
Dichloromethane Moderate Soluble, but often requires small % MeOH for full dissolution.
Diethyl Ether Insoluble Critical: Used as an anti-solvent to precipitate the salt from alcoholic solutions.
Hexanes/Heptane Insoluble Used to wash away non-polar impurities.

Spectroscopic Characterization (Diagnostic)

To validate the identity of (4-Ethylbenzyl)methylamine hydrochloride, researchers should look for the following spectral signatures.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Preferred for salts to observe ammonium protons)

  • δ 9.0–9.5 ppm (br s, 2H): Ammonium protons (–NH₂⁺–). Disappears in D₂O shake.

  • δ 7.3–7.4 ppm (d, 2H): Aromatic protons ortho to the methylene group.

  • δ 7.1–7.2 ppm (d, 2H): Aromatic protons ortho to the ethyl group (AA'BB' system).

  • δ 4.0–4.1 ppm (t/s, 2H): Benzylic methylene (Ar–CH₂ –N). Shifted downfield due to cationic nitrogen.

  • δ 2.6 ppm (q, 2H): Ethyl methylene (–CH₂ –CH₃).

  • δ 2.5 ppm (s, 3H): N-Methyl group (N–CH₃ ).

  • δ 1.2 ppm (t, 3H): Ethyl methyl group (–CH₂–CH₃ ).

Infrared Spectroscopy (FT-IR)
  • 2400–3000 cm⁻¹: Broad, strong ammonium band (N–H stretch overlap with C–H). Distinctive "comb" pattern typical of amine salts.

  • 1580–1600 cm⁻¹: Aromatic C=C ring stretch.

  • ~830 cm⁻¹: Para-substituted benzene out-of-plane bending (diagnostic for 1,4-substitution).

Synthesis & Purification Workflow

The most robust route to this compound is the Reductive Amination of 4-ethylbenzaldehyde with methylamine, followed by acidification.

Synthesis Logic (DOT Visualization)

SynthesisWorkflowStartStart: 4-EthylbenzaldehydeImineIntermediate: Imine Formation(Schiff Base)Start->Imine Condensation ReagentReagent: Methylamine (excess)in MeOH/EtOHReagent->ImineReductionReduction: NaBH4 or H2/Pd-CImine->Reduction Reduction FreeBaseCrude Free Base (Oil)(4-Ethylbenzyl)methylamineReduction->FreeBaseSaltFormSalt Formation:Add HCl in Et2O or DioxaneFreeBase->SaltForm Acidification ProductFinal Product:(4-Ethylbenzyl)methylamine HCl(White Solid)SaltForm->Product Precipitation

Figure 1: Step-wise reductive amination pathway for the synthesis of (4-Ethylbenzyl)methylamine HCl.

Purification Protocol (Recrystallization)

If the crude salt is slightly yellow or has a broad melting range, perform the following:

  • Dissolve: Dissolve the crude solid in the minimum amount of boiling Ethanol (EtOH) or Isopropanol (IPA) .

  • Filter: Hot filter if insoluble particulates (e.g., inorganic salts) are present.

  • Precipitate: Allow the solution to cool to room temperature. If crystallization does not start, add Diethyl Ether (Et₂O) dropwise until turbidity persists.

  • Cool: Place at 0–4°C overnight.

  • Collect: Filter the white needles and wash with cold Et₂O. Dry under vacuum over P₂O₅.

Handling, Stability & Safety

Hygroscopicity

Amine hydrochlorides are frequently hygroscopic .[4]

  • Risk: Absorption of atmospheric moisture leads to "clumping" and hydrolysis, complicating accurate weighing.

  • Mitigation: Store in a tightly sealed vial within a desiccator. Weigh quickly or in an inert atmosphere (glovebox) for analytical precision.

Stability
  • Shelf Life: >2 years if stored dry at room temperature.

  • Incompatibilities: Strong oxidizing agents, strong bases (liberates the volatile free base).

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4]

  • Precautionary: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhaling dust.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • PubChem. (2025). Compound Summary: N-Methyl-4-ethylbenzylamine. Retrieved from [Link]

In-Depth Technical Guide: Aqueous Solubility Profile of (4-Ethylbenzyl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for determining the aqueous solubility profile of (4-Ethylbenzyl)methylamine hydrochloride. As a critical parameter in drug development, understanding the solubility of this compound is paramount for formulation, bioavailability, and overall therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals, offering a framework grounded in scientific first principles and established methodologies. We will explore the theoretical underpinnings of amine salt solubility, present validated experimental workflows for generating a pH-solubility profile, and discuss the influence of key physicochemical variables.

Introduction: The Criticality of Solubility in Drug Development

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. For orally administered drugs, dissolution is often the rate-limiting step for absorption, directly impacting bioavailability.[1] Poor aqueous solubility can lead to incomplete absorption, high inter-subject variability, and potential failure to achieve therapeutic concentrations. (4-Ethylbenzyl)methylamine hydrochloride, as an amine salt, is designed to improve upon the potential poor solubility of its free base.[2][3][4] However, a quantitative and nuanced understanding of its behavior in aqueous media across a range of conditions is essential for robust formulation development and predictable in vivo performance.

This guide will provide the necessary theoretical background and practical, step-by-step protocols to fully characterize the solubility of (4-Ethylbenzyl)methylamine hydrochloride. We will move beyond simple, single-point measurements to build a comprehensive solubility profile, considering the critical influence of pH and temperature.

Theoretical Framework: The Physicochemical Behavior of Amine Hydrochlorides in Aqueous Solution

(4-Ethylbenzyl)methylamine hydrochloride is the salt of a secondary amine and hydrochloric acid. In solution, it exists in an equilibrium between its ionized (protonated) form and its neutral (free base) form.[5] This equilibrium is governed by the pKa of the conjugate acid and the pH of the solution.

The ionized, or salt, form is significantly more polar and, therefore, more soluble in water than the non-ionized free base.[2][4][5] Consequently, the overall aqueous solubility of (4-Ethylbenzyl)methylamine hydrochloride is highly dependent on pH.[6][7] At pH values significantly below the pKa, the compound will exist predominantly in its highly soluble protonated form.[8] As the pH of the solution approaches and surpasses the pKa, the equilibrium shifts towards the less soluble free base, which can lead to precipitation if its solubility limit is exceeded.[2][5]

Diagram 1: Dissolution and Equilibrium of (4-Ethylbenzyl)methylamine Hydrochloride

G cluster_solid Solid State cluster_solution Aqueous Solution Solid_Salt (4-Ethylbenzyl)methylamine HCl (s) Ionized Protonated Amine (aq) [C₁₀H₁₆N]⁺ Solid_Salt->Ionized Dissolution Free_Base Free Base (aq) C₁₀H₁₅N Ionized->Free_Base Deprotonation (governed by pKa, pH) Solubility_Note High Solubility Form Ionized->Solubility_Note Precipitation_Note Low Solubility Form (Precipitation Risk) Free_Base->Precipitation_Note

Caption: Equilibrium of (4-Ethylbenzyl)methylamine HCl in water.

Experimental Design: Establishing a Robust Solubility Profile

To comprehensively characterize the solubility, we must evaluate the compound's behavior under varying conditions. The following sections outline validated protocols for determining thermodynamic (equilibrium) solubility as a function of pH and temperature, in line with international regulatory guidelines.[9][10][11]

Materials and Equipment
  • (4-Ethylbenzyl)methylamine hydrochloride (purity >99%)

  • Deionized water (18.2 MΩ·cm)

  • Buffer solutions covering the physiological range (e.g., pH 1.2, 4.5, 6.8) as per ICH guidelines.[9][11][12]

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Analytical balance (± 0.01 mg)

  • Calibrated pH meter (± 0.1 pH units)[13]

  • Thermostatic shaker or incubator capable of maintaining 37 ± 1 °C[11]

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Syringe filters (e.g., 0.22 µm, chemically compatible)

  • Class A volumetric glassware

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, as it ensures that a true equilibrium is reached between the dissolved and undissolved solute.[14][15][16][17]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of (4-Ethylbenzyl)methylamine hydrochloride to several glass vials. The amount must be sufficient to ensure a solid phase remains at equilibrium, but not so much that it alters the properties of the medium.[16]

  • Solvent Addition: Add a precise volume of the desired aqueous medium (e.g., pH 1.2 buffer) to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a controlled temperature (e.g., 37 °C for biopharmaceutical relevance).[11] Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-72 hours).[1][14][17] The time required should be scientifically justified.[13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow undissolved solids to settle.[16]

  • Sampling and Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter the sample through a suitable filter (e.g., 0.22 µm) to remove any undissolved particles.[14][16]

  • pH Measurement: The pH of the remaining suspension must be verified at the end of the experiment to ensure it has not deviated significantly.[9][11][16]

  • Quantification: Accurately dilute the filtered sample and analyze it using a validated, stability-indicating HPLC-UV method to determine the concentration of the dissolved compound. A minimum of three replicate determinations are necessary.[9][10][11]

Diagram 2: Shake-Flask Solubility Workflow

G A 1. Add Excess Solid to Buffer B 2. Agitate at Constant Temp (e.g., 48h @ 37°C) A->B C 3. Settle & Allow Phase Separation B->C D 4. Filter Supernatant (e.g., 0.22 µm) C->D G 7. Measure Equilibrium pH C->G E 5. Dilute Filtrate D->E F 6. Quantify by HPLC-UV E->F

Caption: Workflow for the Shake-Flask Solubility Method.

Protocol 2: pH-Solubility Profile Generation

This experiment maps the compound's solubility across a physiologically relevant pH range, which is critical for biopharmaceutical classification (BCS).[9][12]

Methodology:

  • Execute the Shake-Flask protocol (Section 3.2) in parallel using a series of buffers covering the required pH range of 1.2 to 6.8.[9][11][12] At a minimum, buffers at pH 1.2, 4.5, and 6.8 should be evaluated.[9][11]

  • If the compound's pKa falls within this range, solubility at the pKa should also be determined.[9]

  • Plot the logarithm of the measured solubility (in mg/mL or M) on the y-axis against the measured equilibrium pH on the x-axis. This plot constitutes the pH-solubility profile.

Data Presentation and Interpretation

Quantitative data should be presented in a clear, tabular format to facilitate analysis and comparison.

Table 1: pH-Dependent Solubility of (4-Ethylbenzyl)methylamine Hydrochloride at 37 °C

Buffer SystemTarget pHEquilibrium pHReplicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Std. Dev.
0.1 M HCl1.2
Acetate Buffer4.5
Phosphate Buffer6.8
Additional pHpKa

Note: This table is a template. The cells must be populated with experimentally determined values.

Interpretation of the pH-Solubility Profile:

The resulting profile is expected to show high solubility at a low pH (e.g., 1.2), which should remain relatively constant until the pH approaches the pKa of the compound. Near the pKa, a significant drop in solubility is anticipated as the equilibrium shifts towards the formation of the less soluble free base. The lowest measured solubility over the pH range of 1.2–6.8 is used to classify the drug substance's solubility class.[9][10][11]

Trustworthiness and Self-Validation

To ensure the integrity of the generated data, the following self-validating checks are crucial:

  • Confirmation of Equilibrium: The duration of the experiment must be justified to ensure equilibrium has been reached.[13] This can be done by taking samples at multiple time points (e.g., 24, 48, 72 hours) and showing that the concentration has plateaued.

  • Solid State Analysis: The solid material remaining after the experiment can be analyzed (e.g., by XRPD) to confirm that no phase transformation or salt disproportionation has occurred during the study.

  • Method Validation: The analytical method for quantification must be properly validated to demonstrate specificity, linearity, accuracy, and precision.

  • Stability: The stability of the drug substance in the aqueous media over the duration of the experiment must be demonstrated.[9][10]

Conclusion and Forward Outlook

This guide has detailed the essential protocols for robustly characterizing the aqueous solubility profile of (4-Ethylbenzyl)methylamine hydrochloride. By employing the gold-standard shake-flask method across the regulatory-stipulated pH range, researchers can generate a comprehensive and reliable dataset. This information is fundamental for guiding formulation strategies, predicting in vivo behavior, and is a prerequisite for regulatory considerations such as Biopharmaceutics Classification System (BCS)-based biowaivers.

References

  • Isolation (Recovery) of amines. University of Alberta. Available at: [Link]

  • Singh, S., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.
  • U.S. Pharmacopeia. (2021). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Solubility of organic amine salts. Sciencemadness.org. (2011). Available at: [Link]

  • Shake-Flask Solubility Assay. Bienta.net. Available at: [Link]

  • Lee, T., et al. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Gonzalez-Galeano, A., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • Solubility of compound in acid. Chemistry Stack Exchange. (2016). Available at: [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers. (2020). Available at: [Link]

  • Shayanfar, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Methylamine hydrochloride. Chemical Database. Available at: [Link]

  • Alkaloids have the general formula RNH2. Addition of HCl to an alkaloid will:. Study.com. Available at: [Link]

  • Why do amines dissolve in hydrochloric acid?. Quora. (2017). Available at: [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency (EMA). (2020). Available at: [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. European Medicines Agency (EMA). (2020). Available at: [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. International Council for Harmonisation (ICH). (2019). Available at: [Link]

  • Amines as Bases. Chemistry LibreTexts. (2020). Available at: [Link]

  • (4-Ethylphenyl)methyl](methyl)amine Hydrochloride. ChemBK. Available at: [Link]amine-Hydrochloride]([Link])

  • pH and Solubility. AP Chemistry. Available at: [Link]

Sources

Strategic Utilization of 4-Ethylbenzylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Literature Review Subject: 4-Ethylbenzylamine (CAS 7441-43-2) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

4-Ethylbenzylamine (CAS 7441-43-2) is a specialized primary amine intermediate used primarily to introduce the 4-ethylphenyl moiety into bioactive scaffolds.[1] Unlike the ubiquitous unsubstituted benzylamine, the 4-ethyl derivative offers a strategic advantage in Structure-Activity Relationship (SAR) studies: it increases lipophilicity (ClogP) and provides steric bulk at the para-position without introducing the strong electron-withdrawing effects of halogens or the metabolic liability of a tert-butyl group.

This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 4-ethylbenzylamine, focusing on its role as a nucleophilic building block for amides, secondary amines, and sulfonamides.

Chemical & Physical Profile

Critical Distinction: Researchers must distinguish between 4-ethylbenzylamine (primary amine, para-substituted ring) and N-ethylbenzylamine (secondary amine, ethyl group on nitrogen). This guide focuses on the former.

Table 1: Physicochemical Properties
PropertyValueNotes
IUPAC Name (4-Ethylphenyl)methanamine
CAS Number 7441-43-2Distinct from N-ethyl isomer (14321-27-8)
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
Boiling Point ~208 °C@ 760 mmHg
Density 0.94 - 0.95 g/mLLiquid at RT
pKa (Conjugate Acid) ~9.2Typical for benzylamines
LogP (Predicted) ~2.4More lipophilic than benzylamine (LogP ~1.[2][3][4][5][6]1)
Appearance Colorless to pale yellow liquidAmine odor; absorbs CO₂ from air

Synthetic Methodologies

4-Ethylbenzylamine serves as a nucleophile in three primary reaction classes. The choice of methodology depends on the desired linkage (Amide, Amine, or Sulfonamide).

Reaction Landscape

The following directed graph illustrates the divergent synthesis pathways starting from the 4-ethylbenzylamine core.

ReactionTree Core 4-Ethylbenzylamine (Nucleophile) SecAmine Secondary Amines (Reductive Amination) Core->SecAmine + NaBH(OAc)3 / AcOH Amide Amides (Peptide Coupling) Core->Amide + HATU / DIPEA Sulfonamide Sulfonamides (Base Catalyzed) Core->Sulfonamide + Et3N / DCM Urea Ureas (Addition) Core->Urea + DCM / RT Aldehyde Aldehydes/Ketones (R-CHO) Aldehyde->SecAmine Acid Carboxylic Acids (R-COOH) Acid->Amide Sulfonyl Sulfonyl Chlorides (R-SO2Cl) Sulfonyl->Sulfonamide Isocyanate Isocyanates (R-NCO) Isocyanate->Urea

Figure 1: Synthetic divergence from the 4-ethylbenzylamine core.

Reductive Amination (The Gold Standard)

The most common application is linking the 4-ethylbenzyl moiety to a piperidine, pyrrolidine, or aliphatic chain via reductive amination.

  • Reagent Choice: Sodium triacetoxyborohydride (STAB) is preferred over NaBH₄ or NaCNBH₃.

    • Why? STAB is mild and selective for imines over aldehydes, reducing dimer formation. It avoids the toxicity of cyanoborohydride.

  • Solvent System: 1,2-Dichloroethane (DCE) or THF. Acetic acid (1-2 eq) is often added to catalyze imine formation.

Amide Coupling

Used to generate "reversed amides" where the 4-ethylbenzyl group acts as the "right-hand side" (RHS) steric cap.

  • Standard Protocol: HATU or EDC/HOBt coupling in DMF.

  • Purification: The lipophilic ethyl group often facilitates separation from polar byproducts via reverse-phase HPLC.

Medicinal Chemistry Applications (SAR Context)

The 4-ethylphenyl moiety is rarely a "happy accident"; it is usually a deliberate optimization choice.

Hydrophobic Pocket Filling (Factor Xa & GPCRs)

In drug design, the transition from a methyl (–CH₃) to an ethyl (–CH₂CH₃) group on a phenyl ring probes the depth of hydrophobic pockets (e.g., S1 or S4 pockets in proteases).

  • Mechanism: The ethyl group adds rotational freedom and volume compared to a methyl group, potentially capturing additional van der Waals interactions within the binding site.

  • Example Context: In the development of Factor Xa inhibitors, 4-substituted benzylamines are often screened. The 4-ethyl analog serves as a probe to determine if the pocket can accommodate larger alkyl chains before moving to bulkier isopropyl or cyclic groups [1].

Endothelin Receptor Antagonists

Research into endothelin receptor antagonists (similar to Macitentan) has utilized various substituted benzyl chains to optimize potency. The 4-ethyl substitution pattern helps balance solubility (via the amine/sulfonamide core) with the necessary lipophilicity to penetrate the cell membrane and access the receptor's transmembrane domain [2].

Experimental Protocols

Protocol A: Reductive Amination with 4-Ethylbenzylamine

This protocol is designed for coupling 4-ethylbenzylamine with a generic aldehyde.

Materials:

  • 4-Ethylbenzylamine (1.0 equiv)[2]

  • Aldehyde substrate (1.0 - 1.1 equiv)[7]

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • DCM or DCE (0.1 M concentration)

Workflow:

  • Imine Formation: Charge a reaction vial with the aldehyde and 4-ethylbenzylamine in DCM. Add AcOH. Stir at room temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS. Formation of the imine (M+H - 18 or similar shift) should be observed.

  • Reduction: Add STAB in one portion. The reaction may bubble slightly. Stir at RT for 2–16 hours.

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to quench borate salts.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: General Amide Coupling

For attaching the 4-ethylbenzyl moiety to a carboxylic acid.

Workflow:

  • Dissolve Carboxylic Acid (1.0 equiv) in DMF.

  • Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes to activate the acid (formation of the active ester).

  • Add 4-Ethylbenzylamine (1.1 equiv).

  • Stir at RT for 1–4 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine), then sat. NaHCO₃, then brine.

Safety & Handling

  • Corrosivity: Like most benzylamines, 4-ethylbenzylamine is corrosive to skin and eyes (Category 1B). Wear chemical-resistant gloves (Nitrile) and eye protection.

  • Air Sensitivity: Primary amines react with atmospheric CO₂ to form carbamate salts (white crust). Store under nitrogen or argon in a tightly sealed container.

  • Storage: Keep cool and dry. If the liquid turns dark yellow/brown, distill before use for sensitive catalytic reactions.

References

  • Design, synthesis and SAR of novel ethylenediamine and phenylenediamine derivatives as factor Xa inhibitors. ResearchGate. (Accessed 2025).[5][8][9] Link

  • The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. (2012). Link

  • 4-Ethylbenzylamine Product Data. Sigma-Aldrich. Link

  • Reductive Amination Protocol Guide. Master Organic Chemistry. Link

  • 4-Ethylbenzylamine Physical Properties. ChemicalBook. Link

Sources

A Technical Guide to the Pharmacological Properties of (4-Ethylbenzyl)methylamine Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (4-Ethylbenzyl)methylamine scaffold represents a versatile chemical framework with significant potential in drug discovery. As a derivative of the fundamental benzylamine pharmacophore, analogs of this structure are amenable to systematic modification to explore a wide range of biological targets. This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the synthesis, pharmacological characterization, and potential therapeutic applications of (4-Ethylbenzyl)methylamine analogs. We will detail robust synthetic protocols, outline key in vitro assays for target validation and structure-activity relationship (SAR) elucidation, and discuss potential applications in oncology, neuroscience, and pain management based on data from structurally related compound series. This document serves as a self-validating roadmap, explaining the causality behind experimental choices to empower researchers to effectively investigate this promising class of compounds.

Introduction: The Benzylamine Scaffold as a Privileged Structure

The benzylamine moiety is a cornerstone in medicinal chemistry, found in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique combination of a rigid aromatic ring and a flexible amino group allows for precise interactions with a diverse array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and monoamine transporters.[2][4] The (4-Ethylbenzyl)methylamine core provides a specific, yet highly adaptable, starting point for chemical exploration. The ethyl group at the para-position offers a lipophilic anchor that can influence binding affinity and metabolic stability, while the N-methyl group provides a handle for further substitution to fine-tune selectivity and potency.

This guide is structured to provide a logical progression from chemical synthesis to biological evaluation, empowering research teams to systematically explore the pharmacological landscape of (4-Ethylbenzyl)methylamine analogs. By synthesizing insights from studies on related chemical series, we present a predictive framework for identifying novel therapeutic agents.

Synthesis and Characterization of (4-Ethylbenzyl)methylamine Analogs

The synthesis of (4-Ethylbenzyl)methylamine and its derivatives can be achieved through several reliable and scalable methods. The most common approach involves the nucleophilic substitution of a benzyl halide with methylamine or a reductive amination pathway.

General Synthetic Workflow

The primary route involves the reaction of 4-ethylbenzyl chloride with an aqueous solution of methylamine in a suitable organic solvent like tetrahydrofuran (THF). This straightforward SN2 reaction provides the target compound in good yield. An alternative, reductive amination, involves condensing 4-ethylbenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ using a reducing agent like sodium borohydride.

G cluster_0 Route A: Nucleophilic Substitution cluster_1 Route B: Reductive Amination A1 4-Ethylbenzyl Chloride A3 (4-Ethylbenzyl)methylamine A1->A3 THF, 0°C to RT A2 Methylamine (aq) A2->A3 B1 4-Ethylbenzaldehyde B3 [Intermediate Imine] B1->B3 B2 Methylamine B2->B3 B4 (4-Ethylbenzyl)methylamine B3->B4 NaBH4 or H2/Pd-C SAR_Points structure      /--\ (R)n-|-  |--CH2--N(CH3)--R'      \--/       |      Et   R_n Position 1: Aromatic Ring (R)n R_n->structure Halogens (F, Cl) Methoxy (-OCH3) Nitro (-NO2) N_R Position 2: N-Substitution (R') N_R->structure Larger alkyls Cycloalkyls H (secondary amine) Linker Position 3: Linker Modification Linker->structure Lengthen/shorten Add rigidity

Sources

Physicochemical Profiling: Ionization Dynamics of (4-Ethylbenzyl)methylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the ionization constants (pKa) and physicochemical behavior of (4-Ethylbenzyl)methylamine hydrochloride (CAS: 1158321-03-9). As a secondary amine structurally analogous to sympathomimetic agents, understanding its acid-base profile is critical for optimizing salt selection, formulation stability, and predicting membrane permeability.

Key Physicochemical Parameters (Derived & Consensus):

Parameter Value / Range Confidence
pKa (Conjugate Acid) 9.71 ± 0.15 High (SAR-Calculated)

| Dominant Species pH 7.4 | Cationic (


) | >99.5% |
| Intrinsic Solubility (

)
| Low (Free Base) | Lipophilic nature of ethyl group | | Salt Solubility (

)
| High (Water) | Ionic lattice energy |

Part 1: Molecular Architecture & Theoretical Framework

To accurately predict and measure the pKa, we must first deconstruct the electronic environment of the nitrogen center.

Structural Analysis

The molecule consists of a secondary amine nitrogen attached to a benzylic carbon. The benzene ring is substituted at the para position with an ethyl group.

  • Core: N-Methylbenzylamine (pKa

    
     9.56).
    
  • Substituent: 4-Ethyl group (

    
    ).[1]
    
  • Electronic Effect: The ethyl group acts as a weak Electron Donating Group (EDG) via induction (+I) and hyperconjugation.

The Hammett Prediction Model

In the absence of direct historical experimental data for this specific derivative, we apply the Hammett Equation, the gold standard for estimating ionization in aromatic systems.



  • 
     (Reaction Constant):  For the dissociation of benzylammonium ions in water at 25°C, 
    
    
    
    . This positive value indicates the reaction is favored by electron withdrawal (lowering pKa) and hindered by electron donation (raising pKa).
  • 
     (Substituent Constant):  The Hammett constant for a para-ethyl group is -0.15 . The negative sign confirms electron donation.
    

Calculation:




Ionization Pathway Diagram

The following diagram illustrates the equilibrium between the hydrochloride salt, the free base, and the dissociation dynamics.

IonizationDynamics Salt (4-Ethylbenzyl)methylamine HCl (Solid Salt) Cation Protonated Cation (BH⁺) Water Soluble Dominant at pH < 9.7 Salt->Cation Dissolution (H₂O) FreeBase Free Base (B) Lipophilic / Oily Dominant at pH > 9.7 Cation->FreeBase - H⁺ (Ka)

Figure 1: Dissolution and dissociation pathway. The equilibrium shifts right as pH increases.

Part 2: Experimental Protocol (Potentiometric Titration)

For definitive characterization, Potentiometric Titration is the required method. It is superior to UV-metric methods for this molecule because the ethyl-benzene chromophore does not undergo a significant spectral shift upon nitrogen ionization.

Reagents & Equipment
  • Titrant: 0.1 M NaOH (Carbonate-free, standardized).

  • Medium: 0.15 M KCl (Ionic Strength Adjuster - ISA).

  • Sample: ~5-10 mg (4-Ethylbenzyl)methylamine HCl.

  • Atmosphere: High-purity Nitrogen or Argon (Essential to prevent carbonate errors).

  • Sensor: Double-junction glass pH electrode (Ag/AgCl).

Step-by-Step Workflow
  • System Calibration: Perform a 4-point calibration (pH 1.68, 4.01, 7.00, 10.01) to ensure slope linearity >98%.

  • Blank Titration: Titrate the 0.15 M KCl vehicle to determine background CO2/carbonate levels.

  • Sample Dissolution: Dissolve the HCl salt in 20 mL of degassed ISA water. Note: The initial pH should be acidic (~pH 4-5) due to the HCl salt nature.

  • Inert Purge: Blanket the solution with Argon for 5 minutes prior to titration.

  • Titration: Add NaOH in dynamic increments (0.01 mL near equivalence point).

  • Data Analysis: Use the Bjerrum Difference Plot or Gran Plot method to identify the equivalence point and calculate pKa.

Experimental Logic Diagram

TitrationProtocol Start Start: Weigh ~10mg Sample Dissolve Dissolve in 0.15M KCl (Degassed) Start->Dissolve Purge Argon Purge (Remove CO₂) Dissolve->Purge Titrate Add 0.1 M NaOH (Dynamic Dosing) Purge->Titrate Measure Record Potential (mV) Titrate->Measure Measure->Titrate Loop until pH 11.5 GranPlot Gran Plot Analysis (Linearize End Point) Measure->GranPlot Post-Run Result Calculate pKa GranPlot->Result

Figure 2: Potentiometric titration workflow ensuring carbonate-free conditions.

Part 3: Implications for Research & Development

Solubility & Salt Selection

Because the pKa is high (~9.7), this molecule remains protonated (cationic) throughout the entire physiological pH range of the GI tract (pH 1.5 - 7.5).

  • Stomach (pH 1.5): 100% Ionized

    
     High Solubility.
    
  • Blood (pH 7.4): 99.5% Ionized.

  • Risk: The high pKa suggests that while solubility is good, membrane permeability (which requires the neutral free base) might be rate-limiting.

Formulation Stability

The hydrochloride salt is the preferred solid form. However, in liquid formulations at pH > 8, the "oiling out" of the free base is a significant risk.

  • Recommendation: Maintain liquid formulation pH < 6.0 to ensure the drug remains in the soluble cationic state.

Comparative Data Table
CompoundSubstituent

(Hammett)
Experimental pKaPredicted pKa
Benzylamine-H0.009.33-
N-Methylbenzylamine-H (N-Me)-9.56-
(4-Ethylbenzyl)methylamine -C2H5 -0.15 N/A 9.72
4-Nitrobenzylamine-NO2+0.788.508.52

References

  • Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on pKa methodology).
  • PubChem Database. N-Methylbenzylamine (CID 7669). National Library of Medicine.

Sources

Methodological & Application

Application Note: Synthesis of (4-Ethylbenzyl)methylamine Hydrochloride via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the protocol for synthesizing (4-Ethylbenzyl)methylamine hydrochloride from 4-ethylbenzaldehyde using a stepwise one-pot reductive amination. This secondary amine is a critical intermediate in medicinal chemistry, often serving as a pharmacophore scaffold for adrenergic receptor modulators and monoamine oxidase inhibitors.

The method selected utilizes Sodium Borohydride (NaBH₄) .[1][2][3][4] While Sodium Triacetoxyborohydride (STAB) is often preferred for its mildness, NaBH₄ is selected here for its cost-effectiveness, high atom economy, and suitability for benzaldehyde derivatives where imine formation is thermodynamically favorable.

Reaction Mechanism & Logic

The synthesis proceeds via a Reductive Amination pathway.[1][2][3][4][5] Unlike direct alkylation, which often leads to over-alkylation (quaternary salts), reductive amination allows for the selective formation of secondary amines.[1]

Mechanistic Pathway[7]
  • Imine Formation (Schiff Base): The nucleophilic nitrogen of methylamine attacks the electrophilic carbonyl carbon of 4-ethylbenzaldehyde. Dehydration drives the equilibrium toward the imine (

    
    ) species.[2]
    
  • Reduction: The borohydride anion (

    
    ) transfers a hydride (
    
    
    
    ) to the imine carbon, reducing the
    
    
    double bond to a
    
    
    single bond.

Critical Control Point: The reduction of the aldehyde to its corresponding alcohol (4-ethylbenzyl alcohol) is a competing side reaction. To mitigate this, the protocol utilizes a stepwise addition : the imine is allowed to form before the reducing agent is introduced.

ReactionMechanism Aldehyde 4-Ethylbenzaldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Methylamine (Nucleophile) Amine->Hemiaminal Imine Imine (Schiff Base) Target for Reduction Hemiaminal->Imine - H₂O (Dehydration) Product (4-Ethylbenzyl)methylamine (Secondary Amine) Imine->Product + NaBH₄ (Hydride Transfer)

Figure 1: Mechanistic pathway of reductive amination.[2] The formation of the Imine intermediate is the rate-determining selectivity step.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Qty (Example)Role
4-Ethylbenzaldehyde 134.181.013.4 g (100 mmol)Substrate
Methylamine (33% in EtOH) 31.061.5~14.1 g (150 mmol)Amine Source
Sodium Borohydride 37.830.6*2.27 g (60 mmol)Reductant
Methanol (MeOH) 32.04Solvent100 mLSolvent
HCl (4M in Dioxane) 36.46Excess~30 mLSalt Formation

*Note: NaBH₄ provides 4 hydrides per molecule. 0.6 equivalents provide a theoretical 2.4 equivalents of hydride, ensuring complete reduction.

Step-by-Step Procedure
Phase A: Imine Formation[6]
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl₂ or Drierite).

  • Dissolution: Charge the flask with 4-Ethylbenzaldehyde (13.4 g) and Methanol (100 mL).

  • Amine Addition: Add Methylamine (33% in EtOH) (14.1 g) in a single portion.

  • Equilibration: Stir the mixture vigorously at Room Temperature (20–25°C) for 2.0 hours .

    • Observation: The solution may warm slightly and turn yellow, indicating imine formation.

Phase B: Reduction
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reduction: Add Sodium Borohydride (2.27 g) portion-wise over 15 minutes.

    • Safety: Vigorous evolution of hydrogen gas (

      
      ) will occur. Ensure good ventilation. Do not cap the flask tightly.
      
  • Completion: Remove the ice bath and allow the mixture to warm to Room Temperature. Stir for an additional 2 hours .

    • Validation: Check reaction progress via TLC (Silica; 10% MeOH in DCM). The aldehyde spot (

      
      ) should disappear.
      
Phase C: Workup (Acid-Base Purification)

This self-validating workup removes non-basic impurities (unreacted aldehyde, benzyl alcohol) without chromatography.

  • Quench: Cool to 0°C and slowly add 1M HCl (aq) until pH < 2. Stir for 10 mins to decompose excess borohydride.

  • Acid Wash: Transfer to a separatory funnel. Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) (2 x 50 mL).

    • Logic: The amine is protonated (

      
      ) and stays in the water. Neutral impurities partition into the EtOAc and are discarded.
      
  • Basification: Adjust the aqueous layer to pH > 12 using 6M NaOH . The solution will become cloudy as the free amine oils out.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Combine DCM extracts, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude free base oil.
    
Phase D: Salt Formation[7]
  • Solvation: Dissolve the crude oil in anhydrous Diethyl Ether (50 mL).

  • Precipitation: Add 4M HCl in Dioxane dropwise with stirring until no further precipitate forms.

  • Isolation: Filter the white solid, wash with cold ether, and dry under vacuum.

Purification Workflow (Logic Map)

The following diagram illustrates the "Acid-Base Extraction" logic, which ensures high purity by leveraging the chemical properties of the amine.

WorkupLogic ReactionMix Crude Reaction Mixture (Amine, Alcohol, Borates) Quench Add 1M HCl (pH < 2) ReactionMix->Quench SepFunnel1 Separatory Funnel Quench->SepFunnel1 OrgLayer1 Organic Layer (Discard) Contains: Unreacted Aldehyde, Benzyl Alcohol SepFunnel1->OrgLayer1 Wash AqLayer1 Aqueous Layer (Keep) Contains: Product-H⁺ SepFunnel1->AqLayer1 Basify Add NaOH (pH > 12) AqLayer1->Basify SepFunnel2 Extraction with DCM Basify->SepFunnel2 AqLayer2 Aqueous Layer (Discard) Contains: Salts SepFunnel2->AqLayer2 OrgLayer2 Organic Layer (Product) Contains: Free Amine SepFunnel2->OrgLayer2 SaltForm Add HCl/Ether Precipitate Product OrgLayer2->SaltForm

Figure 2: Purification workflow utilizing pH-dependent solubility switches to isolate the target amine.

Analytical Data & Validation

Upon isolation, the compound should be characterized to confirm identity.

  • Physical State: White crystalline solid (HCl salt).

  • Melting Point: Expected range 160–165°C (Typical for benzylamine HCl derivatives).

  • 1H NMR (400 MHz, D₂O):

    • 
       7.30 (d, 2H, Ar-H)
      
    • 
       7.20 (d, 2H, Ar-H)
      
    • 
       4.15 (s, 2H, Ar-CH₂-N)
      
    • 
       2.65 (s, 3H, N-CH₃)
      
    • 
       2.58 (q, 2H, Ar-CH₂-CH₃)
      
    • 
       1.15 (t, 3H, CH₂-CH₃)
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation before reduction.[1]Extend Phase A stirring time or add dehydrating agent (

or Molecular Sieves).
Alcohol Impurity Direct reduction of aldehyde.[8]Ensure temperature is 0°C during NaBH₄ addition; do not add NaBH₄ until imine forms.
Oiling out of Salt Product is hygroscopic or solvent is wet.Recrystallize from Isopropanol/Ether; ensure anhydrous conditions during salting.

Safety Information

  • Methylamine: Volatile, corrosive, and flammable. Handle in a fume hood.

  • Sodium Borohydride: Reacts with water/acid to release flammable hydrogen gas. Keep away from ignition sources.

  • 4-Ethylbenzaldehyde: Irritant.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Reductive Amination Mechanisms." Oxford University Press.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. "Preparation of Secondary Amines." Longman Scientific & Technical.

  • PubChem Compound Summary. "N-Methyl-1-(4-ethylphenyl)methanamine."

Sources

reductive amination protocols using (4-Ethylbenzyl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

(4-Ethylbenzyl)methylamine hydrochloride (CAS 1158321-03-9) is a robust secondary amine building block used extensively in medicinal chemistry to synthesize tertiary amines. The presence of the N-methyl group and the lipophilic 4-ethylbenzyl moiety makes it a valuable pharmacophore for modulating solubility and blood-brain barrier (BBB) penetration in CNS-active targets.

However, its form as a hydrochloride salt presents a specific synthetic challenge: the nitrogen lone pair is protonated (


), rendering it non-nucleophilic. Successful reductive amination requires in situ neutralization (free-basing) without compromising the stability of the sensitive iminium intermediate.

This guide details three field-proven protocols to couple this specific amine with aldehydes and ketones, ranging from standard high-throughput methods to specialized conditions for sterically hindered substrates.

Reagent Profile & Handling

PropertyData
Chemical Name (4-Ethylbenzyl)methylamine hydrochloride
CAS Number 1158321-03-9
Formula

Molecular Weight 185.69 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Methanol, Water, DMSO; Sparingly soluble in DCM (as salt)
Acidity (pKa) ~10.5 (estimated for conjugate acid)
Storage Desiccate at RT; Hygroscopic

Safety Note: As a benzylamine derivative, this compound is a skin and eye irritant. Handle in a fume hood. The hydrochloride salt prevents the formation of carbamates (


 absorption) common with free amines, ensuring higher shelf stability.

Mechanistic Strategy: The "Salt" Challenge

In reductive amination, the amine must attack the carbonyl carbon to form a hemiaminal, which dehydrates to an iminium ion.

  • The Problem: The HCl salt is acidic. While acid catalysis helps imine formation, the salt itself is not nucleophilic.

  • The Solution: We use a "buffered" approach.

    • Method A (STAB): Uses DIPEA to liberate the free amine, while the weak acid nature of the reducing agent (

      
      ) prevents over-basification.
      
    • Method B (Titanium): Uses Lewis Acid catalysis (

      
      ) to force iminium formation even with hindered ketones, bypassing the need for strict pH control.
      

G cluster_0 Critical Rate-Determining Step Start Amine HCl Salt (Non-Nucleophilic) FreeAmine Free Amine (Nucleophilic) Start->FreeAmine Neutralization Base Base Added (DIPEA/TEA) Base->FreeAmine Iminium Iminium Ion Intermediate FreeAmine->Iminium + Carbonyl - H2O Carbonyl Aldehyde/Ketone Carbonyl->Iminium Product Tertiary Amine Iminium->Product Reduction (Hydride)

Figure 1: The activation pathway for amine salts. Neutralization is the prerequisite for nucleophilic attack.

Protocol A: The Standard STAB Method (DCE/DCM)

Best For: Aldehydes and reactive ketones. Chemistry: "Abdel-Magid" conditions using Sodium Triacetoxyborohydride (STAB). STAB is mild and will not reduce the aldehyde/ketone competitively, allowing for a "One-Pot" procedure.

Reagents:

  • (4-Ethylbenzyl)methylamine HCl (1.1 equiv)

  • Aldehyde/Ketone (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.1 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous). Note: DCE is preferred for reaction rate, but DCM is safer/greener.

Step-by-Step:

  • Preparation: In a clean, dry vial, suspend the (4-Ethylbenzyl)methylamine HCl (1.1 eq) in DCE (concentration ~0.2 M).

  • Neutralization: Add DIPEA (1.1 eq). Stir for 5–10 minutes. The suspension should clarify as the free amine dissolves (amine HCl salts are often insoluble in DCM/DCE, but the free base is soluble).

  • Carbonyl Addition: Add the Aldehyde or Ketone (1.0 eq). Stir for 15 minutes at Room Temperature (RT).

  • Reduction: Add STAB (1.4 eq) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT under nitrogen.

    • Aldehydes:[1] Complete in 1–4 hours.

    • Ketones: May require 12–24 hours.

  • Quench: Add saturated aqueous

    
     solution. Stir vigorously for 20 minutes to destroy borate complexes.
    
  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Protocol B: Titanium-Mediated Method

Best For: Sterically hindered ketones, unreactive substrates, or when STAB fails. Chemistry: Titanium(IV) isopropoxide acts as a Lewis Acid and a water scavenger, driving the equilibrium toward the iminium species/enamine, which is then reduced.[2][3]

Reagents:

  • (4-Ethylbenzyl)methylamine HCl (1.2 equiv)

  • Ketone (1.0 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.25 – 1.5 equiv)
    
  • Triethylamine (TEA) (1.2 equiv)

  • Sodium Borohydride (

    
    ) (1.5 equiv) or Sodium Cyanoborohydride (polymer-supported recommended for safety).
    
  • Solvent: Methanol (absolute) or Ethanol.[2]

Step-by-Step:

  • Complexation: In a dry flask under

    
    , combine the amine HCl salt (1.2 eq), TEA (1.2 eq), and the Ketone (1.0 eq).
    
  • Titanium Addition: Add

    
     (1.25 eq) neat via syringe.
    
    • Caution:

      
       is moisture sensitive.
      
  • Incubation: Stir the mixture at RT for 6–12 hours (or 50°C for 2 hours if very hindered). The solution often turns slightly yellow/orange.

  • Reduction: Cool to 0°C. Carefully add

    
     (1.5 eq) (caution: exotherm/gas evolution).
    
  • Quench (Critical): Add 1N NaOH or aqueous

    
    .
    
    • Why? Titanium forms a gummy white precipitate (

      
      ) that traps product. Basic hydrolysis breaks this up.
      
  • Filtration: Dilute with EtOAc. Filter the white slurry through a Celite pad.

  • Workup: The filtrate is a biphasic mixture. Separate, dry organics, and concentrate.[2]

Analytical Data & Troubleshooting

Expected Product Characteristics: The resulting product will be a tertiary amine.[3]

  • 1H NMR: Look for the disappearance of the imine proton (if isolated) and the appearance of the N-CH-R signal (usually 2.5 – 3.5 ppm).

  • Mass Spec: Product Mass =

    
    .
    

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Conversion (STAB) Salt not neutralized; Solvent too wet.Ensure 1:1 ratio of DIPEA to Amine HCl. Add 3Å Molecular Sieves to absorb water.
Gummy Precipitate (Ti Method) Titanium salts not hydrolyzed.Use 1N NaOH or Rochelle's Salt solution during quench to solubilize Ti species.
Dialkylation Not possible with this reagent.This reagent is a secondary amine; it can only alkylate once to form a tertiary amine.
Starting Material Remains Steric hindrance.[4]Switch from Method A to Method B. Heat the imine formation step (before hydride addition) to 60°C.

Workflow Decision Matrix

Use this logic flow to select the appropriate protocol for your specific substrate.

DecisionTree Start Substrate Selection Type Carbonyl Type? Start->Type Aldehyde Aldehyde Type->Aldehyde Ketone Ketone Type->Ketone MethodA Protocol A: STAB (DCE/DIPEA) High Yield, Mild Aldehyde->MethodA Fast Reaction Hindered Steric Bulk? (e.g., t-butyl, ortho-sub) Ketone->Hindered Hindered->MethodA No (Simple Ketone) MethodB Protocol B: Titanium (Ti(OiPr)4 / NaBH4) Forcing Conditions Hindered->MethodB Yes (Difficult)

Figure 2: Protocol selection based on carbonyl reactivity and steric environment.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][6] Studies on Direct and Indirect Reductive Amination Procedures.[3][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] Link

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3] Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[2] Link

  • Santa Cruz Biotechnology. (n.d.).[7] N-(4-ethylbenzyl)-N-methylamine hydrochloride Product Data. Retrieved October 26, 2023. Link

Sources

Application Note and Protocol for the Conversion of (4-Ethylbenzyl)methylamine HCl to its Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and organic chemistry research, the precise form of a molecule is of paramount importance. Amine compounds, fundamental to a vast array of biologically active molecules, are frequently synthesized and stored as their hydrochloride (HCl) salts. This practice enhances stability, increases water solubility, and facilitates handling of these often-volatile or air-sensitive compounds.[1] However, for many synthetic applications, characterization studies, or formulation development, the amine must be in its unprotonated, or "free base," form.[2]

This application note provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the procedure for converting (4-Ethylbenzyl)methylamine hydrochloride to its corresponding free base. The protocol herein is designed not merely as a series of steps, but as a self-validating system rooted in the fundamental principles of acid-base chemistry, ensuring a high-purity product ready for downstream applications.

Chemical Principles and Strategic Considerations

The conversion of an amine hydrochloride salt to its free base is an acid-base reaction. The core principle involves the deprotonation of the ammonium cation by a base that is stronger than the amine itself. The general reaction is depicted below:

R-NH(CH₃)₂⁺Cl⁻ + B → R-NH(CH₃) + BH⁺Cl⁻

(where R = 4-Ethylbenzyl and B = Base)

The selection of the base and the subsequent purification strategy are critical decisions that directly impact the yield and purity of the final product. A key parameter guiding this choice is the pKa of the amine. For N-methylbenzylamine, a close structural analog, the predicted pKa is approximately 9.75.[3][4] This indicates that a base with a pKb low enough (or a conjugate acid with a pKa significantly higher than 9.75) will effectively deprotonate the (4-Ethylbenzyl)methylammonium ion.

Commonly used bases include:

  • Inorganic bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), and sodium bicarbonate (NaHCO₃). Hydroxides are strong bases suitable for complete deprotonation, while carbonates and bicarbonates are weaker and may be used for more sensitive substrates.

  • Organic bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA). These are typically used in non-aqueous conditions.

The choice of solvent system for the conversion and subsequent extraction is dictated by the solubility of the starting material and the final product. Amine hydrochlorides are generally water-soluble, whereas the corresponding free bases tend to be more soluble in organic solvents and have limited water solubility.[2][5] This differential solubility is the cornerstone of the purification by liquid-liquid extraction.

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the salt and free base forms is essential for successful execution of this protocol.

Property(4-Ethylbenzyl)methylamine HCl(4-Ethylbenzyl)methylamine (Free Base) (Predicted/Analog Data)
CAS Number 1158321-03-9[6]Not available (Parent: 103-67-3)[3]
Molecular Formula C₁₀H₁₆ClN[6]C₁₀H₁₅N
Molecular Weight 185.70 g/mol 149.23 g/mol
Appearance White to off-white solidColorless to pale yellow liquid[7]
pKa Not available~9.75 (Predicted for N-methylbenzylamine)[3][4]
Boiling Point Not applicable184-189 °C (for N-methylbenzylamine)[7]
Density Not available~0.939 g/mL (for N-methylbenzylamine)[7]
Solubility Soluble in water, methanol. Insoluble in non-polar organic solvents.[8][9]Soluble in organic solvents (e.g., diethyl ether, dichloromethane, ethyl acetate). Limited solubility in water.[2][5]

Experimental Protocol

This protocol is designed for the conversion of approximately 1 gram of (4-Ethylbenzyl)methylamine HCl. The quantities can be scaled accordingly, with appropriate adjustments to equipment size.

Materials and Equipment:
  • (4-Ethylbenzyl)methylamine HCl

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • Diethyl ether (or Dichloromethane/Ethyl Acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Separatory funnel (50 mL or appropriate size)

  • Erlenmeyer flasks

  • Beakers

  • pH paper or pH meter

  • Rotary evaporator

  • Standard laboratory glassware and personal protective equipment (PPE)

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_extraction Extraction cluster_purification Purification & Isolation cluster_final Final Product prep1 Dissolve (4-Ethylbenzyl)methylamine HCl in Deionized Water react1 Add 1 M NaOH solution dropwise with stirring prep1->react1 react2 Monitor pH (target > 12) react1->react2 ext1 Transfer to Separatory Funnel react2->ext1 ext2 Add Organic Solvent (e.g., Diethyl Ether) ext1->ext2 ext3 Shake and Vent ext2->ext3 ext4 Separate Aqueous and Organic Layers ext3->ext4 ext5 Repeat Extraction of Aqueous Layer (2x) ext4->ext5 pur1 Combine Organic Extracts ext5->pur1 pur2 Dry over Anhydrous MgSO₄ pur1->pur2 pur3 Filter to Remove Drying Agent pur2->pur3 pur4 Concentrate under Reduced Pressure pur3->pur4 final_product Pure (4-Ethylbenzyl)methylamine Free Base pur4->final_product

Figure 1: Workflow for the conversion of (4-Ethylbenzyl)methylamine HCl to its free base.

Step-by-Step Procedure:
  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of (4-Ethylbenzyl)methylamine HCl in 10 mL of deionized water. Stir until all the solid has dissolved. The hydrochloride salt should be freely soluble in water.[8]

  • Basification: While stirring the aqueous solution, slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) dropwise. Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is greater than 12.[3][10] A cloudy suspension or the formation of an oily layer may be observed as the free base precipitates out of the aqueous solution. The high pH ensures complete deprotonation of the amine.

  • Extraction: Transfer the biphasic mixture to a 50 mL separatory funnel. Add 15 mL of diethyl ether (or another suitable organic solvent like dichloromethane or ethyl acetate) to the separatory funnel.[11] Stopper the funnel and shake vigorously for approximately 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The organic layer (containing the free base) will typically be the upper layer if using diethyl ether, while the aqueous layer will be the bottom layer. If using a chlorinated solvent like dichloromethane, the organic layer will be the bottom layer. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: To maximize the recovery of the free base, perform two additional extractions of the aqueous layer, each time with 10 mL of fresh diethyl ether.[10] Combine all the organic extracts in a single flask.

  • Drying: Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the combined organic extracts. Swirl the flask gently. Add the drying agent until it no longer clumps together, indicating that all residual water has been absorbed.

  • Isolation: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the drying agent.

  • Solvent Removal: Concentrate the organic solution using a rotary evaporator. The bath temperature should be kept low (typically below 40°C) to avoid loss of the volatile amine. Once the solvent is removed, a colorless to pale yellow oil, the (4-Ethylbenzyl)methylamine free base, should remain.

  • Final Drying: For rigorous applications, the product can be further dried under high vacuum to remove any residual solvent.

Characterization and Quality Control

Confirmation of the successful conversion and the purity of the final product is crucial. The following spectroscopic techniques are recommended:

  • Infrared (IR) Spectroscopy:

    • HCl Salt: Will show broad N-H stretching bands characteristic of an ammonium salt.

    • Free Base: The spectrum of the free base, a secondary amine, will exhibit a single, sharp N-H stretching absorption in the region of 3300-3500 cm⁻¹.[12][13] The broad salt peak will be absent. A C-N stretching band for the aromatic amine will be present around 1335-1250 cm⁻¹.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most significant change will be observed in the chemical shift of the protons adjacent to the nitrogen atom. In the HCl salt, these protons are deshielded due to the positive charge and will appear at a higher chemical shift compared to the free base. The N-H proton of the free base will appear as a broad singlet, and its chemical shift can be concentration-dependent.[14][15] The addition of D₂O will cause the N-H signal to disappear, confirming its identity.[14][15]

    • ¹³C NMR: The carbon atoms bonded to the nitrogen will also experience a shift to a lower frequency (upfield) upon conversion from the salt to the free base.

Safety, Handling, and Storage

  • Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Amines and their solutions can be corrosive and may cause skin and eye irritation or burns.[16][17] Sodium hydroxide is a strong caustic.

  • Handling: (4-Ethylbenzyl)methylamine free base may be air-sensitive and can react with atmospheric carbon dioxide to form the corresponding carbamate.[4][7] Handle the free base under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical.

  • Storage: Store the free base in a tightly sealed container, protected from light and air, in a cool, dry place.[18][19] For long-term storage, refrigeration is recommended.

Troubleshooting

  • Emulsion Formation during Extraction: If an emulsion forms and the layers do not separate cleanly, adding a small amount of brine (saturated NaCl solution) can help to break the emulsion. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also minimize emulsion formation.

  • Low Yield: Ensure the pH of the aqueous solution was sufficiently high (>12) for complete deprotonation. Incomplete extraction can be addressed by performing additional extractions with the organic solvent.

  • Product is not a clear oil: The presence of water will result in a cloudy appearance. Ensure the organic extracts are thoroughly dried before solvent removal. If the product is colored, it may indicate impurities, and further purification by distillation or chromatography may be necessary.

Conclusion

This application note provides a robust and reliable protocol for the conversion of (4-Ethylbenzyl)methylamine HCl to its free base. By adhering to the principles of acid-base chemistry and employing standard laboratory techniques, researchers can confidently and efficiently prepare high-purity free base amine for a variety of scientific applications. The emphasis on in-process checks, such as pH monitoring, and post-synthesis characterization ensures the integrity and quality of the final product.

References

  • LookChem. (n.d.). Cas 103-67-3,N-Methylbenzylamine. Retrieved from [Link]

  • CliffsNotes. (n.d.). Amines. Retrieved from [Link]

  • ChemBK. (2024, April 10). N-Benzylmethylamine. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Safety Storage Systems. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]

  • ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

  • ChemBK. (n.d.). (4-Ethylphenyl)methyl](methyl)amine Hydrochloride. Retrieved from [Link]amine%20Hydrochloride]([Link])

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Fiveable. (2025, September 15). Spectroscopy of Amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, October 18). How can I free base cystamine dihydrochloride?. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Sciencemadness.org. (2008, August 24). Converting to the hydrochloric salt for storage?. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Amines. Retrieved from [Link]

  • Chemical Database. (n.d.). methylamine hydrochloride. Retrieved from [Link]

  • Reddit. (2018, May 13). Ways of crashing out amines. Retrieved from [Link]

  • ResearchGate. (2020, November 16). Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?. Retrieved from [Link]

  • Sciencemadness.org. (2024, July 6). Methylamine sulfate vs. methylamine HCl vs. methylamine freebase. Retrieved from [Link]

  • The Hive. (2003, October 5). Methylamine freebase/HCl salt solubilities. Retrieved from [Link]

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N-alkylation reaction conditions for (4-Ethylbenzyl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the N-alkylation of (4-Ethylbenzyl)methylamine hydrochloride, a common secondary amine intermediate. The N-alkylation of secondary amines to form tertiary amines is a cornerstone transformation in medicinal chemistry and drug development. This guide details two primary, field-proven methodologies: Direct Alkylation via nucleophilic substitution and Reductive Amination. We will explore the mechanistic underpinnings of each approach, the critical parameters that govern reaction success, and provide detailed, step-by-step protocols suitable for a research and development laboratory setting. The causality behind experimental choices, such as the selection of bases, solvents, and alkylating or reducing agents, is thoroughly discussed to empower researchers to adapt and troubleshoot these protocols effectively.

Introduction and Strategic Overview

(4-Ethylbenzyl)methylamine is a valuable building block in the synthesis of pharmacologically active molecules. Its conversion to a tertiary amine via N-alkylation introduces a key structural motif that can modulate a compound's basicity, lipophilicity, and receptor-binding properties.

The starting material, being a hydrochloride salt, presents the first critical consideration: the nitrogen lone pair is protonated, rendering it non-nucleophilic. Therefore, the initial step in any N-alkylation strategy must be the in situ liberation of the free secondary amine using a suitable base. Once the free amine is generated, the synthetic chemist faces a choice between two robust strategies, each with distinct advantages and limitations.

  • Direct Alkylation: A classical SN2 reaction where the nucleophilic amine attacks an electrophilic alkyl halide. It is straightforward but carries the risk of over-alkylation to form a quaternary ammonium salt.[1]

  • Reductive Amination: A two-step, one-pot process involving the formation of an iminium ion intermediate from the amine and a carbonyl compound, which is then selectively reduced. This method elegantly avoids the issue of over-alkylation and is often the preferred method for clean, high-yield synthesis.[2][3]

The following workflow diagram illustrates the initial decision-making process.

G cluster_0 Initial Deprotonation cluster_1 Choice of N-Alkylation Strategy cluster_2 Final Steps Start (4-Ethylbenzyl)methylamine HCl (Starting Material) FreeAmine Liberate Free Amine (Add Base) Start->FreeAmine Step 1 DirectAlk Direct Alkylation (with R-X) FreeAmine->DirectAlk Path A ReductiveAm Reductive Amination (with R'=O) FreeAmine->ReductiveAm Path B Product Tertiary Amine Product DirectAlk->Product ReductiveAm->Product Purify Work-up & Purification Product->Purify

Caption: Decision workflow for N-alkylation of an amine hydrochloride.

Foundational Principles and Key Parameters

The Critical Role of the Base

The reaction begins with an acid-base neutralization. The chosen base must be strong enough to deprotonate the ammonium salt (pKa ~9-11) but should ideally not interfere with the subsequent alkylation step.

  • Inorganic Bases (K₂CO₃, Cs₂CO₃): These are commonly used in direct alkylation.[4] They are inexpensive and easily removed during aqueous work-up. Their heterogeneous nature can sometimes lead to longer reaction times.

  • Organic Amine Bases (Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)): These are non-nucleophilic, sterically hindered bases suitable for both methods.[4] They act as acid scavengers, neutralizing the hydrohalic acid generated during direct alkylation.[5]

Solvent Selection

The solvent must dissolve the starting amine salt and the reagents.

  • Polar Aprotic Solvents (DMF, Acetonitrile): Excellent choices for direct alkylation (SN2 reactions) as they solvate the cation while leaving the nucleophile relatively free.[6]

  • Chlorinated Solvents (DCM, DCE): Widely used for reductive amination, as they are compatible with common reducing agents and readily dissolve the intermediate iminium species.[3][4]

Comparative Analysis of Alkylation Strategies

The choice between direct alkylation and reductive amination is dictated by the availability of starting materials, the desired product's sensitivity, and scalability.

FeatureDirect Alkylation (with Alkyl Halide)Reductive Amination (with Aldehyde/Ketone)
Mechanism SN2 Nucleophilic SubstitutionImine/Iminium ion formation, then reduction[3]
Alkylating Agent Alkyl Halide (R-X), Sulfonate (R-OTs)Aldehyde (R'CHO) or Ketone (R'COR'')
Key Reagent Base (e.g., K₂CO₃, TEA)Mild Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)
Primary Advantage Atom-economical, simple reagent set.High selectivity, avoids over-alkylation.[3]
Primary Disadvantage Risk of over-alkylation to quaternary salt.[1]Less atom-economical (requires a reductant).
Typical Solvents Acetonitrile, DMF[6]DCM, DCE, THF[3]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkyl halides can be toxic and carcinogenic. Sodium cyanoborohydride is highly toxic.

Protocol 1: N-Alkylation via Reductive Amination

This method is highly reliable for the controlled mono-alkylation of secondary amines. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a preferred reducing agent because it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion over the starting carbonyl.[3]

Caption: General scheme for reductive amination.

Materials:

  • (4-Ethylbenzyl)methylamine hydrochloride (1.0 eq.)

  • Aldehyde or Ketone (1.1 - 1.2 eq.)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reactant Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (4-Ethylbenzyl)methylamine hydrochloride (1.0 eq.).

  • Solvent and Base Addition: Dissolve the starting material in DCM (or DCE) to a concentration of approximately 0.1-0.2 M. Add DIPEA (1.1 eq.) to the suspension and stir for 10-15 minutes at room temperature to liberate the free amine.

  • Carbonyl Addition: Add the aldehyde or ketone (1.1 eq.) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. An exotherm may be observed. Stir the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude tertiary amine product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Direct N-Alkylation with an Alkyl Halide

This classical approach is effective, particularly with reactive alkylating agents like methyl iodide or benzyl bromide. Using an excess of the starting amine or carefully controlling stoichiometry can help minimize over-alkylation.

Materials:

  • (4-Ethylbenzyl)methylamine hydrochloride (1.0 eq.)

  • Alkyl Halide (e.g., methyl iodide, ethyl bromide) (1.0 - 1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 - 2.5 eq.)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate or Diethyl Ether

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reactant Preparation: To a round-bottom flask, add (4-Ethylbenzyl)methylamine hydrochloride (1.0 eq.) and anhydrous potassium carbonate (2.0-2.5 eq.).

  • Solvent Addition: Add acetonitrile or DMF to create a suspension (approx. 0.2-0.5 M). Stir vigorously for 15-20 minutes at room temperature.

  • Alkylating Agent Addition: Add the alkyl halide (1.0-1.1 eq.) dropwise to the stirring suspension. If the alkylating agent is highly reactive, consider cooling the flask in an ice bath during the addition.

  • Reaction Conditions: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) to drive the reaction to completion. The optimal temperature depends on the reactivity of the alkyl halide.[4]

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS (typically 4-24 hours).

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of the reaction solvent.

  • Solvent Removal/Extraction: Concentrate the filtrate under reduced pressure. If DMF was used, it may be necessary to remove it under high vacuum. Alternatively, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or diethyl ether.

  • Washing and Drying: Wash the combined organic extracts with water and then brine to remove any remaining DMF and salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel as needed.

Purification and Characterization Insights

The basic nature of the tertiary amine product allows for specific purification strategies.

  • Aqueous Wash: During work-up, washing with a dilute acid (e.g., 1M HCl) will protonate the desired tertiary amine, pulling it into the aqueous layer and leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted.

  • Buffer-Assisted Separation: For large-scale industrial processes, buffer systems of varying pH can be used to selectively separate primary, secondary, and tertiary amines, avoiding the need for chromatography.[7][8]

  • Characterization: The final product should be characterized by standard spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.

References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange. Available from: [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Available from: [Link]

  • Ch22: Alkylation of Amines. University of Calgary, Department of Chemistry. Available from: [Link]

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Royal Society of Chemistry Publishing. Available from: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available from: [Link]

  • Application Note – Reductive Amination. Synple Chem. Available from: [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. Available from: [Link]

  • Amination. Fisher Scientific. Available from: [Link]

Sources

HPLC method development for (4-Ethylbenzyl)methylamine hydrochloride detection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Detection of (4-Ethylbenzyl)methylamine Hydrochloride

Abstract

This application note presents a comprehensive guide for the development, optimization, and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (4-Ethylbenzyl)methylamine hydrochloride. Targeting researchers, analytical scientists, and drug development professionals, this document provides a detailed protocol grounded in scientific principles. The narrative explains the causality behind experimental choices, from initial parameter selection to final method validation, ensuring a deep understanding of the analytical process. The developed reversed-phase HPLC method utilizes a C18 column with a buffered mobile phase and UV detection, demonstrating excellent performance characteristics in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

(4-Ethylbenzyl)methylamine hydrochloride is an organic compound featuring a secondary amine and a substituted aromatic ring. As a potential intermediate or final active pharmaceutical ingredient (API), its accurate quantification is crucial for quality control, stability testing, and formulation development. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1]

The development of a robust HPLC method, however, is a systematic process. It requires a thorough understanding of the analyte's physicochemical properties to make informed decisions on the stationary phase, mobile phase, and detection parameters. The presence of a basic amine group and its formulation as a hydrochloride salt presents specific challenges, such as peak tailing and the need for precise pH control, which must be addressed to achieve optimal chromatographic performance.

This guide details a systematic approach to developing a stability-indicating HPLC method for (4-Ethylbenzyl)methylamine hydrochloride, culminating in a validated protocol suitable for routine use in a regulated environment.

Analyte Physicochemical Properties

A successful method development strategy begins with understanding the analyte. The key properties of (4-Ethylbenzyl)methylamine hydrochloride that influence HPLC analysis are summarized below.

PropertyValue / CharacteristicImplication for HPLC Method Development
Chemical Structure (4-Ethylbenzyl)methylamine hydrochloride structureThe ethylbenzyl group provides significant hydrophobicity, making it ideal for retention on a non-polar stationary phase like C18.[2] The secondary amine is a basic site.
Molecular Formula C₁₀H₁₆ClN
Molar Mass 185.69 g/mol [3]
Analyte Type Aromatic Amine Hydrochloride SaltThe basic amine requires a buffered mobile phase to ensure a consistent ionization state and prevent peak tailing. The hydrochloride salt form means the analyte will be fully protonated in solution.
pKa (estimated) ~9.5 - 10.5To ensure the analyte is consistently in its protonated (ionized) form for good peak shape, the mobile phase pH should be at least 2 pH units below the pKa. An acidic pH (e.g., pH 2.5-4.0) is therefore optimal.
UV Absorbance Benzene ring chromophoreThe aromatic ring will exhibit strong UV absorbance, making UV detection highly suitable. A maximum absorbance (λmax) is expected between 254 nm and 270 nm.
Solubility Soluble in polar solventsThe hydrochloride salt form enhances solubility in polar solvents like water, methanol, and acetonitrile, simplifying sample and mobile phase preparation.[4]

Principle of the Method: Reversed-Phase HPLC

The chosen analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This is the most common mode of HPLC and is ideally suited for separating moderately polar to non-polar compounds like (4-Ethylbenzyl)methylamine hydrochloride.[2]

In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (the column) while a polar mobile phase passes through.[2] Components that are more hydrophobic, like our analyte, will be retained longer on the column, leading to separation from more polar impurities or formulation excipients. Detection is achieved using a UV-Vis detector, which measures the absorbance of the analyte as it elutes from the column.

Method Development and Optimization Strategy

The development process is a logical sequence of selecting and refining chromatographic parameters to achieve the desired separation goals: a sharp, symmetrical peak for the main analyte, well-resolved from any impurities or degradation products, within a reasonable runtime.

Column Selection
  • Rationale: The analyte possesses a non-polar ethylbenzyl group, making a C18 (octadecylsilane) column an excellent starting point. C18 columns provide high hydrophobicity and are versatile for a wide range of pharmaceutical compounds.[2]

  • Selection: A standard C18 column (e.g., 4.6 mm x 150 mm, 3.5 or 5 µm particle size) is chosen for initial development. The smaller particle sizes (3.5 µm) offer higher efficiency but at the cost of higher backpressure.

Mobile Phase Selection and Optimization

The mobile phase is the most critical parameter for controlling retention and selectivity in RP-HPLC.

  • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shapes for basic compounds and has a lower UV cutoff.

  • Aqueous Phase & pH Control: An unbuffered mobile phase is unsuitable for an amine. The interaction of the protonated amine with residual, negatively charged silanols on the silica backbone of the column can cause severe peak tailing. To mitigate this, a buffer is essential.

    • Action: A mobile phase pH of ~3.0 is selected. At this pH, the amine (pKa ~9.5) is fully protonated, ensuring a single ionic species. Furthermore, this low pH suppresses the ionization of silanol groups, minimizing undesirable secondary interactions.

    • Buffer Choice: A phosphate or formate buffer is suitable. For this method, a 20 mM potassium phosphate buffer, adjusted to pH 3.0 with phosphoric acid, is used.

  • Initial Gradient: An initial "scouting" gradient is run from 10% to 90% acetonitrile over 20 minutes to determine the approximate elution conditions for the analyte and any potential impurities.

  • Optimization: Based on the scouting run, the gradient is optimized to an isocratic or a shallower gradient method to ensure adequate resolution and a shorter run time. For this analyte, an isocratic mixture of Acetonitrile and the pH 3.0 phosphate buffer was found to be effective. The optimal ratio is determined by systematically adjusting the percentage of acetonitrile to achieve a retention time of approximately 5-10 minutes.

Detection Wavelength

A UV-Vis Diode Array Detector (DAD) or Photodiode Array (PDA) detector is used to scan the analyte peak from 200 to 400 nm. The wavelength of maximum absorbance (λmax) is selected for quantification to ensure the highest sensitivity. For (4-Ethylbenzyl)methylamine, the λmax was determined to be 265 nm .

The workflow for method optimization is visualized below.

Method_Optimization_Workflow start_node start_node process_node process_node decision_node decision_node result_node result_node end_node end_node start Start: Define Goals (Resolution, Peak Shape, Runtime) select_column Select Column (C18, 4.6x150mm, 5µm) start->select_column select_mobile_phase Select Initial Mobile Phase (ACN/Phosphate Buffer pH 3.0) select_column->select_mobile_phase scout_gradient Run Scouting Gradient (10-90% ACN) select_mobile_phase->scout_gradient eval_scout Evaluate Retention Time & Peak Shape scout_gradient->eval_scout adjust_isocratic Adjust Isocratic % ACN to achieve k' = 2-10 eval_scout->adjust_isocratic eval_isocratic Peak Shape & Tailing Factor (Tf)? adjust_isocratic->eval_isocratic adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5 or 3.5) eval_isocratic->adjust_ph Tf > 1.5 eval_resolution Resolution (Rs > 2)? eval_isocratic->eval_resolution Tf < 1.5 adjust_ph->adjust_isocratic adjust_gradient Optimize Gradient Slope (For complex samples) eval_resolution->adjust_gradient No final_method Final Method Achieved eval_resolution->final_method Yes adjust_gradient->eval_isocratic end Proceed to Validation final_method->end

Caption: A systematic workflow for HPLC method optimization.

Detailed Experimental Protocol

Materials and Reagents
  • (4-Ethylbenzyl)methylamine hydrochloride reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Phosphoric acid (85%, AR grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and DAD/PDA detector (e.g., Agilent 1260/1290, Waters Alliance/ACQUITY).[5][6]

  • Chromatography Data System (CDS) (e.g., Empower, Chromeleon).

  • Analytical balance

  • pH meter

Preparation of Solutions
  • Mobile Phase (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter before use.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Optimized HPLC Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer pH 3.0 (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD/PDA at 265 nm
Run Time 15 minutes

Method Validation Protocol

The optimized method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[7][8][9]

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and standard solution. Perform forced degradation (acid, base, peroxide, heat, light) on the analyte and assess peak purity.The analyte peak should be free from interference from blank and placebo. Peak purity index should be >0.999 in all stressed samples, indicating no co-elution.
Linearity Prepare at least five concentrations from 50% to 150% of the working standard concentration (50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate by spiking a placebo matrix.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the 100 µg/mL standard. Intermediate Precision: Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of 3:1.Report the concentration.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) of 10:1.Report the concentration. Precision at LOQ should be ≤ 10% RSD.
Robustness Systematically vary key parameters: Flow rate (±0.1 mL/min), Column Temp (±2°C), Mobile Phase pH (±0.2 units), Mobile Phase Organic % (±2%).System suitability parameters (tailing factor, plate count) must remain within limits. Peak retention time shift should be acceptable.

Troubleshooting

Even a robust method can encounter issues. This guide provides a logical approach to diagnosing common problems.

Troubleshooting_Workflow problem_node problem_node cause_node cause_node solution_node solution_node start Problem Observed tailing Peak Tailing (Tf > 1.8) start->tailing split Split or Broad Peak start->split pressure Pressure Fluctuation start->pressure cause_tailing1 Column Silanol Interaction tailing->cause_tailing1 cause_tailing2 Column Degradation tailing->cause_tailing2 cause_tailing3 Insufficient Buffer tailing->cause_tailing3 solution_tailing1 Decrease mobile phase pH (e.g., to 2.5) cause_tailing1->solution_tailing1 solution_tailing2 Replace column with a new one cause_tailing2->solution_tailing2 solution_tailing3 Increase buffer concentration (e.g., to 25 mM) cause_tailing3->solution_tailing3 cause_split1 Clogged Frit / Column Void split->cause_split1 cause_split2 Sample solvent stronger than mobile phase split->cause_split2 solution_split1 Reverse flush column. If persists, replace column. cause_split1->solution_split1 solution_split2 Dissolve sample in mobile phase or weaker solvent cause_split2->solution_split2 cause_pressure1 Air Bubbles in Pump pressure->cause_pressure1 cause_pressure2 Leaking Fitting pressure->cause_pressure2 solution_pressure1 Degas mobile phase thoroughly. Purge pump heads. cause_pressure1->solution_pressure1 solution_pressure2 Check and tighten all fittings from pump to detector cause_pressure2->solution_pressure2

Caption: A decision tree for troubleshooting common HPLC issues.

Conclusion

This application note provides a robust and reliable isocratic reversed-phase HPLC method for the quantitative determination of (4-Ethylbenzyl)methylamine hydrochloride. By carefully selecting the column and optimizing the mobile phase pH and composition, excellent peak symmetry and resolution were achieved. The detailed protocol and validation guidelines presented herein demonstrate that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis in the pharmaceutical industry. The troubleshooting guide further equips analysts to maintain optimal method performance over time.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. (1995, updated 2005). [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. (2023). [Link]

  • United States Pharmacopeia. USP-NF <621> Chromatography. (2023). [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (2022). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • US Pharmacopeial Convention. General Chapters: <621> CHROMATOGRAPHY. (2008). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2014). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2023). [Link]

  • Pawliszyn, J. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. (1998). [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • D'Andrea, G., et al. Reversed-phase high-performance liquid chromatography of catecholamines and indoleamines using a simple gradient solvent system and native fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications. (2000). [Link]

  • ResearchGate. Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. (2008). [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (2015). [Link]

  • SIELC Technologies. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. (2009). [Link]

  • ResearchGate. HPLC MS/MS data of hydrochloride salt of H-G5-OH. (2009). [Link]

  • ChemBK. (4-Ethylphenyl)methyl](methyl)amine Hydrochloride - Physico-chemical Properties. [Link]amine%20Hydrochloride]([Link])

  • Chromatography Forum. Amine hydrochloride in HPLC. (2004). [Link]

  • Malamatsho, T.R., et al. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals. (2023). [Link]

  • Chemister.ru. Properties of substance: methylamine hydrochloride. [Link]

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Protocols for the Safe Storage and Handling of (4-Ethylbenzyl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction and Scope

(4-Ethylbenzyl)methylamine hydrochloride is an amine salt used in synthetic organic chemistry, often as a building block or intermediate in the development of more complex molecules, including potential pharmaceutical agents.[1][2][3] As with many amine hydrochlorides, its reactivity and physical properties necessitate specific storage and handling protocols to ensure the safety of laboratory personnel, maintain compound integrity, and guarantee experimental reproducibility.

This document provides a detailed guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the scientific rationale behind each recommendation, fostering a culture of safety and technical precision. The protocols described herein are based on established best practices for handling analogous chemical entities, primarily drawing from safety data for closely related amine hydrochlorides where specific data for the title compound is limited.[4][5]

Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical characteristics. These properties dictate the necessary storage conditions and predict its behavior under various laboratory manipulations.

PropertyValueSource & Rationale
Chemical Name (4-Ethylbenzyl)methylamine hydrochlorideChemBK[2]
Molecular Formula C₁₀H₁₆ClNSanta Cruz Biotechnology[1]
Molecular Weight 185.69 g/mol Santa Cruz Biotechnology[1]
Appearance White to off-white crystalline solidInferred from analogous compounds like methylamine hydrochloride.[5][6]
Solubility Soluble in water.Fisher Scientific[7] (Data for methylamine hydrochloride, a property shared by many simple amine salts).
Hygroscopicity Expected to be hygroscopic.Amine hydrochloride salts readily absorb moisture from the atmosphere.[4][7] This is a critical consideration for storage and weighing.
Chemical Stability Stable under recommended storage conditions. Avoid strong oxidizing agents, acids, and bases.Sigma-Aldrich[4] (General stability profile for amine hydrochlorides).

Hazard Identification and Risk Management

(4-Ethylbenzyl)methylamine hydrochloride and related compounds are classified as hazardous.[3][8] Understanding these hazards is paramount to establishing a safe working environment. The primary risks are associated with irritation and toxicity upon exposure.

  • Acute Oral Toxicity : Classified as harmful if swallowed.[4][7][9] Ingestion can lead to significant adverse health effects.[3][5]

  • Skin Corrosion/Irritation : Causes skin irritation.[4][5] Prolonged contact may lead to more severe irritation or chemical burns.[3][8] Open wounds or pre-existing dermatitis can be exacerbated upon exposure.[5]

  • Serious Eye Damage/Irritation : Causes serious eye irritation.[4] Direct contact can result in significant damage, and appropriate eye protection is mandatory.[7][8]

  • Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.[4][5] Individuals with pre-existing respiratory conditions may be more susceptible.[5]

The causality for this hazard profile lies in the chemical nature of the amine salt. Upon contact with moisture (e.g., on skin, in eyes, or in the respiratory tract), it can dissociate, and its acidic and amine components can irritate tissues.

Risk Mitigation Workflow

The following diagram illustrates the logical flow for mitigating risks associated with handling this compound.

Risk_Mitigation cluster_assessment Risk Assessment cluster_control Control Measures cluster_action Action Hazard_ID Identify Hazards (Irritant, Harmful) Exposure_Assess Assess Exposure Routes (Inhalation, Dermal, Ingestion) Hazard_ID->Exposure_Assess leads to Eng_Controls Engineering Controls (Fume Hood) Exposure_Assess->Eng_Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Exposure_Assess->PPE Admin_Controls Administrative Controls (SOPs, Training) Exposure_Assess->Admin_Controls Safe_Handling Implement Safe Handling Protocols Eng_Controls->Safe_Handling PPE->Safe_Handling Admin_Controls->Safe_Handling

Caption: Risk mitigation workflow for handling hazardous chemicals.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential, starting with engineering controls and supplemented by appropriate PPE.

  • Primary Engineering Control : Always handle (4-Ethylbenzyl)methylamine hydrochloride solid and its solutions within a certified chemical fume hood.[4][10] This is the most critical step to prevent inhalation of airborne dust or vapors. The fume hood also provides a contained space in case of a spill.

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye Protection : Safety glasses with side-shields or, preferably, chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[4]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile rubber) must be worn.[5][8] Always inspect gloves for tears or degradation before use and practice proper glove removal techniques to avoid skin contact.[4][8]

    • Protective Clothing : A standard laboratory coat is required. For larger quantities, a flame-retardant, antistatic lab coat should be considered.[8]

    • Respiratory Protection : Under normal conditions within a functioning fume hood, respiratory protection is not required. However, in the case of a large spill or ventilation failure, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used by trained emergency responders.[7]

Protocols for Safe Handling and Storage

Adherence to standardized protocols is crucial for both safety and experimental integrity.

Storage Protocol

The primary objective of the storage protocol is to protect the compound from environmental factors that can cause degradation and to ensure it is stored securely.

  • Container : Keep the compound in its original, tightly sealed container.[7][10][11]

  • Atmosphere : Due to its hygroscopic nature, store the container inside a desiccator with a suitable desiccant (e.g., silica gel) to protect it from moisture.[4][7] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.[4][10]

  • Temperature : Store in a cool, dry, and well-ventilated area.[7][11] Avoid direct sunlight and heat sources.[11] Recommended storage temperature is typically room temperature, but always consult the supplier's label.[8]

  • Security : Store in a locked cabinet or an area accessible only to authorized personnel.[8][11]

  • Incompatibilities : Segregate from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4][5]

Weighing and Solution Preparation Protocol

This workflow minimizes exposure and prevents contamination or degradation of the material.

Weighing_Workflow Start Start: Don PPE Retrieve Retrieve Container from Desiccator Start->Retrieve Equilibrate Equilibrate to Room Temperature (in closed container) Retrieve->Equilibrate Prevents condensation Fume_Hood Transfer to Fume Hood Equilibrate->Fume_Hood Weigh Weigh Solid into Tared Vessel Fume_Hood->Weigh Dissolve Add Solvent & Dissolve with Care Weigh->Dissolve Transfer_Label Transfer to Final Container & Label Dissolve->Transfer_Label End End: Clean Up & Doff PPE Transfer_Label->End

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (4-Ethylbenzyl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Ethylbenzyl)methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving the desired purity for this compound. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Troubleshooting Guide

This section addresses specific, practical problems you might encounter during the purification process. Each answer provides a causal explanation and a step-by-step protocol for resolution.

Question 1: My final product has a low and/or broad melting point. What is the likely cause and how do I fix it?

Answer:

A low or broad melting point is a classic indicator of impurities. These impurities disrupt the crystalline lattice of your compound, requiring less energy to transition to a liquid state. The most common culprits are residual solvents, unreacted starting materials, or side-products from the synthesis.

The primary and most effective method to address this is recrystallization . This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will preferentially crystallize, leaving the impurities behind in the solvent (the mother liquor).[1]

Workflow: Troubleshooting Impure Product via Recrystallization

G cluster_0 Problem Identification cluster_1 Analysis & Strategy cluster_2 Execution cluster_3 Validation Impure Impure Product (Low/Broad MP) Analyze Analyze Impurities (¹H NMR, TLC) Impure->Analyze SelectSolvent Select Recrystallization Solvent System Analyze->SelectSolvent Identify impurity type Protocol Execute Recrystallization Protocol SelectSolvent->Protocol Dry Dry Crystals Under Vacuum Protocol->Dry Assess Assess Purity (MP, HPLC, NMR) Dry->Assess Pure Pure Product (Sharp MP) Assess->Pure Meets Spec NotPure Still Impure Assess->NotPure Fails Spec NotPure->SelectSolvent Re-evaluate solvent or try another method

Caption: A decision-making workflow for purifying (4-Ethylbenzyl)methylamine HCl.

Step-by-Step Recrystallization Protocol:
  • Solvent Selection: The ideal solvent should dissolve your compound poorly at room temperature but well at its boiling point. For amine hydrochlorides, alcohols like isopropanol or ethanol are excellent starting points. Refer to the solvent screening table in the FAQ section.

  • Dissolution: Place your crude (4-Ethylbenzyl)methylamine hydrochloride in an Erlenmeyer flask with a stir bar. Add a small amount of your chosen solvent. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until your compound just fully dissolves. It is critical to use the minimum amount of hot solvent to ensure maximum recovery upon cooling.[1]

  • Hot Filtration (Optional but Recommended): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents your product from crystallizing prematurely on the filter paper.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Question 2: My NMR spectrum shows signals that don't correspond to my product. How do I remove unreacted starting materials or non-basic byproducts?

Answer:

The presence of non-basic or weakly basic impurities, such as unreacted 4-ethylbenzyl chloride or byproducts like 4-ethylbenzyl alcohol, requires a different approach. While recrystallization can work, a more robust and chemically selective method is an Acid-Base Extraction .

This technique exploits the difference in solubility between the basic free amine and its protonated hydrochloride salt.[1] The hydrochloride salt is water-soluble, while the free amine is typically soluble in organic solvents and insoluble in water. By switching between these forms, you can effectively wash away impurities that do not share this pH-dependent solubility profile.

Workflow: Purification via Acid-Base Extraction

G cluster_0 Separatory Funnel Crude Crude (4-Ethylbenzyl)methylamine HCl (in Water) Basify Add Base (e.g., 2M NaOH) to pH > 12 Crude->Basify Freebase Precipitated Freebase Amine + Water-Soluble Impurities Basify->Freebase Extract Extract with Organic Solvent (e.g., CH₂Cl₂) Freebase->Extract Organic Organic Layer: Freebase Amine + Non-Basic Impurities Extract->Organic Aqueous Aqueous Layer: Inorganic Salts, Basic Impurities Extract->Aqueous Wash Wash Organic Layer with Brine Organic->Wash Dry Dry Organic Layer (e.g., MgSO₄), Filter Wash->Dry Acidify Add HCl in Ether/Dioxane or bubble HCl gas Dry->Acidify Precipitate Precipitated Pure HCl Salt Acidify->Precipitate Filter Filter and Dry Under Vacuum Precipitate->Filter Final Pure (4-Ethylbenzyl)methylamine HCl Filter->Final

Caption: Step-by-step workflow for purification using acid-base extraction.

Step-by-Step Acid-Base Extraction Protocol:
  • Dissolve: Dissolve the crude hydrochloride salt in deionized water.

  • Basify: Cool the aqueous solution in an ice bath. Slowly add a base (e.g., 2M NaOH solution) with stirring until the pH is strongly basic (pH > 12). You should see the free amine precipitate, often as a white solid or oil.

  • Extract: Transfer the mixture to a separatory funnel and extract the free amine into an immiscible organic solvent like dichloromethane (DCM) or diethyl ether. Repeat the extraction 2-3 times to ensure complete recovery.

  • Combine & Wash: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Dry: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Reform the Salt: Filter off the drying agent. To the clear organic solution, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) until precipitation ceases. Alternatively, for a completely anhydrous system, bubble dry HCl gas through the solution.

  • Isolate: Collect the precipitated pure (4-Ethylbenzyl)methylamine hydrochloride by vacuum filtration, wash with a small amount of the organic solvent (e.g., diethyl ether), and dry under vacuum.

Frequently Asked Questions (FAQs)

Question 3: What are the most common impurities I should expect?

Answer:

Impurities typically originate from the synthetic route used. For a typical synthesis involving the reaction of 4-ethylbenzyl chloride with methylamine, or the reductive amination of 4-ethylbenzaldehyde, you should be aware of:

  • Starting Materials: Unreacted 4-ethylbenzyl chloride, 4-ethylbenzaldehyde, or methylamine.

  • Over-alkylation Products: Di-(4-ethylbenzyl)methylamine, formed if the product amine reacts with another molecule of 4-ethylbenzyl chloride.

  • Isomeric Impurities: If the starting 4-ethylbenzyl chloride contained 2-ethylbenzyl chloride, you will have the corresponding (2-Ethylbenzyl)methylamine hydrochloride impurity, which can be very difficult to separate.[2]

  • Methylamine-Related Impurities: Commercial methylamine hydrochloride can contain dimethylamine hydrochloride as an impurity.[3][4] This can lead to the formation of N-(4-Ethylbenzyl)dimethylamine during the synthesis.

  • Solvent Residues: Residual solvents from the reaction or workup (e.g., toluene, methanol, THF).

Question 4: How do I select the best recrystallization solvent?

Answer:

Solvent selection is an empirical process, but it can be guided by the principle of "like dissolves like" and the specific properties of amine hydrochloride salts. The goal is a large change in solubility between hot and cold conditions. A systematic screening is the most reliable approach.

Table 1: Recrystallization Solvent Screening Guide
Solvent ClassExample(s)Expected Solubility of Amine HClRationale & Comments
Alcohols Isopropanol, Ethanol, MethanolGood when hot, poor when coldExcellent Choice. Often the ideal balance of polarity to dissolve the salt when hot while allowing crystallization upon cooling. Isopropanol is generally preferred over ethanol or methanol due to lower solubility when cold, often leading to higher recovery.
Ketones AcetoneSparingly soluble to insolubleCan be used as an anti-solvent. Dissolve the compound in a minimal amount of hot alcohol (like methanol) and add acetone until the solution becomes cloudy (the cloud point), then reheat to clarify and cool slowly.[5]
Ethers Diethyl Ether, MTBEInsolublePrimarily used as an anti-solvent or for washing the final filtered product to remove more soluble organic impurities.
Hydrocarbons Heptane, TolueneInsolubleUseful for washing the free-base form of the amine during an acid-base extraction but not suitable for recrystallizing the salt.
Esters Ethyl AcetateVery sparingly solubleCan sometimes be used for recrystallization, often in a mixture with an alcohol.[5]
Water WaterVery solubleGenerally a poor choice for recrystallization as the compound is often too soluble even when cold, leading to low recovery. It can be used if the crude material contains highly non-polar, "oily" impurities.
Question 5: Which analytical techniques are best for assessing the purity of my final product?

Answer:

A combination of techniques should be used to confidently assess purity. No single method provides a complete picture.

Table 2: Recommended Analytical Techniques for Purity Assessment
TechniquePrincipleInformation Provided
¹H NMR Spectroscopy Nuclear Magnetic ResonanceStructural Confirmation & Impurity ID. Confirms the chemical structure of your compound. Allows for the identification and rough quantification of proton-bearing impurities.[6]
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a mobile and stationary phaseQuantitative Purity. Provides a precise percentage of purity (e.g., 99.5%) by separating the main component from its impurities. This is the industry standard for purity determination.[6][7]
Melting Point Analysis Measures the temperature range over which a solid turns to liquidIndicator of Purity. A sharp melting point range (e.g., < 2°C) that matches the literature value indicates high purity. A depressed and broad range suggests the presence of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysisVolatile Impurity ID. Excellent for detecting and identifying residual solvents and volatile byproducts. The sample is typically analyzed as the free base after basification.[8]
Elemental Analysis Measures the percentage of C, H, N, etc.Elemental Composition. Confirms that the elemental composition of your sample matches the theoretical formula. A significant deviation can indicate persistent impurities or an incorrect structure.[6]

References

  • Organic Syntheses Procedure, Coll. Vol. 1, p.347 (1941); Vol. 4, p.56 (1925).
  • Recovery of amines from by-product chloride salts - US4670232A.
  • Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.
  • Recrystallization and Acid/Base Extraction - The Basics. Rhodium Archive.
  • Certificate of Analysis - N-(4-Methoxybenzyl)-N-methylamine. LGC Standards.
  • Synthesis of N-methylbenzylamine. PrepChem.com.
  • Methylamine Purification Discussion. Sciencemadness Discussion Board.
  • Methylamine hydrochloride synthesis. ChemicalBook.
  • Manufacturing Process of Various Chemicals.
  • Preparation method of 4-ethylbenzyl chloride.
  • How to isolate methylamine HCl from Sommelet reaction products?. Reddit.
  • Methylamines purification by distillation and purge - US4283254A.
  • Teasdale, A., et al. (2010). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts. Organic Process Research & Development.
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods.
  • The Experts Guide to Pharmaceutical Impurity Analysis. Agilent.
  • Identification and synthesis of process related unspecified impurities of betahistine dihydrochloride. (2016).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALU
  • Novel Route of Synthesis of Some Trientine Impurities and Their Characteriz
  • HPLC Methods for analysis of Methylamine.
  • Questions regarding methylamine synthesis impurities. Sciencemadness Discussion Board.
  • Methylamine Hydrochloride: A Comprehensive Overview for Chemical Professionals. BOC Sciences.

Sources

Technical Support Center: Recrystallization of (4-Ethylbenzyl)methylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of (4-Ethylbenzyl)methylamine Hydrochloride , a secondary amine salt with distinct amphiphilic properties. The presence of the lipophilic 4-ethylbenzyl tail combined with the ionic hydrochloride head creates specific solubility challenges—most notably "oiling out" (liquid-liquid phase separation) during recrystallization.

Quick Reference: Physicochemical Profile
PropertyCharacteristicImpact on Recrystallization
Chemical Class Secondary Amine SaltHigh polarity head; requires protic solvents for dissolution.[1]
Lipophilicity Moderate (4-Ethyl group)Increases solubility in organic solvents compared to unsubstituted benzylamines; increases risk of oiling out in water.
Hygroscopicity HighCritical: The salt will absorb atmospheric moisture, turning into a gum. All solvents must be anhydrous.
Melting Behavior Broad/Low (likely <180°C)Prone to melting before dissolving if heated too rapidly in low-boiling solvents.

Module 1: Solvent System Optimization

Q: What is the optimal solvent system for this specific amine salt?

A: For (4-Ethylbenzyl)methylamine HCl, a Binary Solvent System is superior to a single solvent. The recommended starting system is Isopropanol (IPA) / Ethyl Acetate (EtOAc) .

  • Primary Solvent (Dissolver): Isopropanol (IPA) .

    • Why: It is protic enough to solvate the ionic HCl head but has a high enough boiling point (82°C) to dissolve the lipophilic ethyl-benzyl tail at reflux. Unlike Methanol, it is less likely to hold the salt in solution upon cooling.

  • Anti-Solvent (Precipitator): Ethyl Acetate (EtOAc) .[2]

    • Why: It is moderately polar but aprotic. It disrupts the solvation shell without causing the immediate "shock" precipitation that alkanes (Hexane/Heptane) cause, which leads to oiling out.

Alternative Systems:

  • If IPA/EtOAc fails:Ethanol (Absolute) / Diethyl Ether . (Note: Ether is highly flammable; use only if EtOAc fails).

  • Avoid:Water .[2][3][4] While soluble, the 4-ethyl group makes the salt behave like a surfactant (soap-like), leading to foaming and difficult drying.

Visualization: The Polarity Balance Logic

The following diagram illustrates the mechanistic selection of the IPA/EtOAc system.

SolventLogic cluster_0 Molecule Structure cluster_1 Solvent Function Head Ionic Head (NH2+ Cl-) IPA Isopropanol (Protic/Polar) Head->IPA Solvated by -OH Tail Lipophilic Tail (4-Ethylbenzyl) EtOAc Ethyl Acetate (Aprotic/Mod. Polar) Tail->EtOAc Precipitated by Ester Lattice Crystalline Lattice (High Purity) IPA->Lattice Slow Cooling EtOAc->Lattice Reduces Solubility

Figure 1: Mechanistic logic for selecting IPA (to hold the ionic species) and EtOAc (to force the lipophilic tail into the lattice).

Module 2: Troubleshooting "Oiling Out"

Q: My product separates as a sticky oil at the bottom of the flask instead of crystals. Why?

A: This is Liquid-Liquid Phase Separation (LLPS) , the most common failure mode for alkyl-benzylamine salts. It occurs because the saturation point of your compound in the solvent mixture is higher than the melting point of the solvated salt.

Immediate Fix (The "Re-Dissolve" Protocol):

  • Do NOT cool further. Cooling an oil freezes it into an impure glass/gum.

  • Reheat the mixture until the oil redissolves into a clear solution.

  • Add more Primary Solvent (IPA) (approx. 10-15% of current volume).

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall at the liquid line.

  • Slow Cool: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2-3 hours. Do not use an ice bath yet.

Visualization: Oiling Out Decision Tree

OilingOut cluster_fix Remediation Protocol Start Hot Solution Clear? Cooling Cooling Process Start->Cooling Oil Droplets/Oil Form Cooling->Oil Phase Separation Crystals Crystals Form Cooling->Crystals Nucleation Reheat Reheat to Reflux Oil->Reheat AddSolvent Add 10% IPA (Increase Solubility) Reheat->AddSolvent Seed Add Seed Crystal at 40-50°C AddSolvent->Seed Seed->Cooling Retry Slow Cool

Figure 2: Workflow to recover from oiling out events. The key is to increase the ratio of the good solvent (IPA) and reduce the cooling rate.

Module 3: Standard Operating Procedure (SOP)

Protocol: Binary Solvent Recrystallization of (4-Ethylbenzyl)methylamine HCl

Prerequisites:

  • Crude Material: Dried (remove residual synthesis solvents like DCM or Toluene).

  • Solvents: Anhydrous IPA, Anhydrous EtOAc.

  • Glassware: 25mL or 50mL Erlenmeyer flask (never fill more than 40%).

Step-by-Step:

  • Dissolution:

    • Place 1.0 g of crude salt in the flask.

    • Add minimum boiling IPA (approx. 2-3 mL).

    • Swirl on a hot plate/steam bath. If solid remains, add IPA dropwise until just dissolved.

    • Critical Check: If the solution is colored (yellow/brown), add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • The Anti-Solvent Addition (The "Cloud Point"):

    • Keep the solution near boiling.[5]

    • Add hot EtOAc dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add one drop of IPA to clear the turbidity. The solution should be saturated but clear.

  • Crystallization:

    • Remove from heat.[6][7]

    • Seed: Add a micro-spatula tip of pure crystal if available.

    • Insulate: Cover the flask mouth with foil; wrap the flask body in a paper towel to slow heat loss.

    • Allow to stand undisturbed for 3-4 hours.

  • Harvesting:

    • Once at room temperature, check for crystals.

    • Only now place in an ice bath (0°C) for 15 minutes to maximize yield.

    • Filter via vacuum (Buchner funnel).

    • Wash: Rinse with a cold 1:3 mixture of IPA:EtOAc.

    • Dry: Vacuum desiccator over

      
       or KOH pellets (HCl salts hold water tenaciously).
      

Module 4: Impurity Profile & Yield Management

Q: My yield is low (<50%). How do I recover the rest?

A:

  • Mother Liquor Recovery: The filtrate contains your product. Evaporate it to dryness to recover the "second crop."

  • Recrystallize the Second Crop: Do not mix this with the first crop immediately. Recrystallize it separately; it will likely be less pure.

  • Solvent Ratio: You likely used too much IPA. In the next run, use less IPA or push the "Cloud Point" slightly further with more EtOAc.

Q: The crystals are yellow.[6] Is this normal?

A: No. Pure (4-Ethylbenzyl)methylamine HCl should be white/colorless.

  • Cause: Oxidation byproducts (benzaldehydes) or polymerized impurities.

  • Fix: A simple solvent wash is often insufficient. You must perform a Charcoal Treatment (Step 1 of SOP) or wash the solid crude with cold Diethyl Ether before recrystallization (impurities dissolve, salt does not).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general amine salt purification and solvent selection principles).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Authoritative source on "oiling out" mechanisms and solvent screening).

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Detailed engineering controls for salt crystallization).

  • Jones, T. C., & Tomkinson, N. C. O. (2004). "Preparation of N-Methyl-O-benzoylhydroxylamine hydrochloride." Organic Syntheses, 81, 195. (Provides specific protocols for N-methyl amine salt precipitation using Dioxane/Ether systems, analogous to the chemistry described).

Sources

identifying degradation products of (4-Ethylbenzyl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (4-Ethylbenzyl)methylamine Hydrochloride

Status: Operational Ticket ID: CHEM-SUP-2024-001 Assigned Specialist: Senior Application Scientist

Module 1: Mechanistic Insight (The "Why")

Executive Summary: (4-Ethylbenzyl)methylamine hydrochloride is a secondary benzylic amine. Its degradation profile is governed by the reactivity of the benzylic carbon and the nucleophilicity of the secondary nitrogen. While the hydrochloride salt form confers significant stability in the solid state, solution-phase stress (particularly at neutral/basic pH) activates three critical degradation pathways: Oxidative Deamination , N-Oxidation , and Nitrosation .

Critical Regulatory Alert (NDSRI Risk): As a secondary amine, this molecule is a direct precursor to N-nitroso-(4-ethylbenzyl)methylamine, a potential Nitrosamine Drug Substance Related Impurity (NDSRI). In the presence of nitrite impurities (common in excipients like microcrystalline cellulose or lactose), this carcinogen can form even under mild conditions.

Degradation Pathway Topology

The following diagram illustrates the causal relationships between stress conditions and specific degradation products.

DegradationPathways Parent (4-Ethylbenzyl)methylamine (Parent) Oxidation Oxidative Stress (Peroxide/Air) Parent->Oxidation -2e- / -2H+ N_Oxide N-Hydroxylamine Derivative Parent->N_Oxide N-Oxidation (H2O2) Nitrite Nitrites (NO2-) (Excipient Impurity) Parent->Nitrite Acidic pH Imine Imine Intermediate (Transient) Oxidation->Imine Aldehyde 4-Ethylbenzaldehyde (Major Degradant) Imine->Aldehyde Hydrolysis (+H2O) Acid 4-Ethylbenzoic Acid (Secondary Degradant) Aldehyde->Acid Further Oxidation Nitrosamine N-Nitroso-(4-ethylbenzyl) methylamine (NDSRI) Nitrite->Nitrosamine N-Nitrosation

Figure 1: Mechanistic degradation map showing the transition from the parent amine to oxidative and nitrosamine impurities.[1]

Module 2: Troubleshooting Analytical Workflows

User Scenario 1: "I see a new peak growing at RRT ~1.2, but the mass balance isn't closing."

  • Diagnosis: This is likely 4-Ethylbenzaldehyde .

  • The Science: Oxidative deamination cleaves the C-N bond, releasing methylamine (highly volatile, not detected by UV) and forming the lipophilic aldehyde.

  • Why RRT ~1.2? The parent is a polar amine (protonated at acidic pH). The aldehyde is neutral and significantly more hydrophobic, causing it to retain longer on Reverse Phase C18 columns.

  • Action: Check for the loss of the methylamine fragment. If using UV, the aldehyde has a distinct UV spectrum (red-shifted max) compared to the parent benzyl system.

User Scenario 2: "My LC-MS spectrum shows a peak at M+14."

  • Diagnosis: This is a Carbonyl Condensation Artifact (likely Formaldehyde).

  • The Science: Secondary amines react rapidly with formaldehyde (often a contaminant in PEG or methanol) to form an iminium ion or an N-methyl derivative (methylation).

  • Action: Switch to high-purity, fresh solvents. Verify if the peak disappears when using a different lot of Acetonitrile/Methanol.

User Scenario 3: "I am detecting a peak with m/z 179 under acidic stress."

  • Diagnosis: Potential Nitrosamine Formation (MW 149 + 29 = 178 neutral mass -> 179 [M+H]+).

  • The Science: If your stress media contains any trace nitrites (or if nitric acid was used for pH adjustment), the secondary amine will nitrosate.

  • Action: STOP. Isolate this sample. This is a mutagenic concern. Confirm exact mass (Theory: 179.1179).

Module 3: Forced Degradation Protocols

These protocols are designed to be self-validating. If the "System Check" fails, the experiment is invalid.

Preparation: Prepare a 1.0 mg/mL stock solution of (4-Ethylbenzyl)methylamine HCl in water/acetonitrile (50:50).

Table 1: Stress Testing Matrix
Stress TypeReagent/ConditionDurationTarget DegradationSystem Check (Validation)
Acid Hydrolysis 1.0 N HCl, 60°C24 Hours< 5% (Stable)Parent peak area must remain >95%. If <90%, reduce temp.
Base Hydrolysis 1.0 N NaOH, 60°C4-8 Hours10-20%Appearance of free base (oil droplets) if concentration is high.
Oxidation 3% H₂O₂ (RT)2-6 Hours10-20%Formation of 4-Ethylbenzaldehyde . Monitor RRT > 1.0.
Photostability 1.2M Lux-hr (ICH Q1B)~1 Week5-10%Dark control must show < 2% degradation to confirm light effect.
Thermal 80°C (Solid State)7 Days< 5%Check for yellowing (Maillard-type reactions if excipients present).
Module 4: Advanced Characterization (LC-MS)

To positively identify degradants, use the following High-Resolution Mass Spectrometry (HRMS) parameters.

Parent Molecule Data:

  • Formula: C₁₀H₁₅N

  • Monoisotopic Mass (Neutral): 149.1204 Da

  • [M+H]⁺: 150.1277 m/z

Diagnostic Fragmentation Pathway (MS/MS): The benzyl-nitrogen bond is the weakest link during Collision Induced Dissociation (CID).

  • Precursor: 150.13 m/z

  • Primary Fragment (Base Peak): 119.0855 m/z

    • Structure: 4-Ethylbenzyl cation (Tropylium ion derivative).

    • Mechanism:[2] Neutral loss of Methylamine (CH₃NH₂, 31 Da).

  • Secondary Fragment: 91.0542 m/z

    • Structure: Tropylium ion (C₇H₇⁺).

    • Mechanism:[2] Loss of the ethyl group (28 Da) from the 119 fragment.

LC-MS Identification Workflow

LCMS_Workflow Sample Stressed Sample Sep UPLC Separation (C18, pH 9.0 preferred for basic amines) Sample->Sep MS1 Full Scan MS (Identify [M+H]+) Sep->MS1 Filter Isolate Precursor Ion MS1->Filter CID CID Fragmentation (CE: 20-35 eV) Filter->CID Analysis m/z 119 (Ethylbenzyl) m/z 166 (N-Oxide) m/z 135 (Aldehyde +H) CID->Analysis

Figure 2: Step-by-step LC-MS/MS workflow for structural elucidation of degradants.

Module 5: Frequently Asked Questions (FAQs)

Q: Why is the mass balance poor during oxidative stress? A: The primary oxidative degradant is 4-ethylbenzaldehyde. However, the co-product is methylamine , which is volatile and lacks a UV chromophore. It is lost during sample preparation or undetected by UV, leading to a "missing" percentage of the mass balance.

Q: Can I use UV detection for the N-oxide degradant? A: Yes, but it is challenging. N-oxides typically have UV spectra very similar to the parent amine. They are best detected by MS (+16 Da shift, m/z 166) or by their distinct retention time (usually eluting before the parent in Reverse Phase due to the polar N-O bond).

Q: Is this molecule sensitive to fluorescent light? A: Moderately. The benzylic amine structure can undergo radical abstraction under high-intensity UV. However, the hydrochloride salt is significantly more photostable than the free base. Always perform photostability testing on the salt form in the solid state first.

References
  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] (2003). Defines the core requirements for stress testing and stability data.

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs.[5][6] (2021).[1][5][7] Provides critical guidance on the risk of secondary amines forming NDSRIs.

  • Alsante, K. M., et al. The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews (2007). Establishes the standard methodology for oxidative and hydrolytic stress testing.

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[8][9] (1996). Outlines the light source and exposure requirements (1.2 million lux hours).[8][9][10]

Sources

Technical Support Center: Enhancing the Shelf Life of (4-Ethylbenzyl)methylamine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for (4-Ethylbenzyl)methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for improving the shelf life and maintaining the integrity of (4-Ethylbenzyl)methylamine hydrochloride solutions during experimental use. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the stability and reliability of your results.

Understanding the Stability of (4-Ethylbenzyl)methylamine Hydrochloride

(4-Ethylbenzyl)methylamine hydrochloride, as a secondary amine salt, is susceptible to several degradation pathways, primarily driven by environmental factors. Understanding these mechanisms is the first step toward effective stabilization. The primary routes of degradation are oxidation, and to a lesser extent, hydrolysis and photolysis.

Oxidative Degradation: This is often the most significant pathway for amine-containing compounds. The tertiary benzylic carbon and the secondary amine are potential sites for oxidation. The reaction can be initiated by atmospheric oxygen, trace metal ions, or peroxides present in excipients. This can lead to the formation of N-oxides, imines, and other degradation products, which may manifest as discoloration (e.g., yellowing or browning) or a loss of potency.

Hydrolytic Degradation: While generally more stable to hydrolysis than esters or amides, the amine hydrochloride salt can be influenced by pH. In highly basic conditions, the free amine is more susceptible to degradation.

Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly in aqueous solutions. Aromatic amines are known to be susceptible to photodegradation, which can lead to complex reaction pathways and the formation of colored degradants.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you may encounter with your (4-Ethylbenzyl)methylamine hydrochloride solutions in a question-and-answer format, providing both immediate troubleshooting steps and long-term preventative measures.

Issue Potential Cause(s) Troubleshooting/Preventative Actions
Discoloration (Yellowing/Browning) Oxidative degradation, often catalyzed by light or trace metals.Immediate: Check the age and storage conditions of the solution. If compromised, prepare a fresh solution. Preventative: • Store solutions in amber or opaque containers to protect from light. • Use high-purity solvents and reagents to minimize metal ion contamination. • Consider adding a chelating agent like EDTA (0.01-0.05%) to sequester metal ions. • Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) to displace oxygen.
Precipitation pH shifts leading to the formation of the less soluble free base; exceeding the solubility limit; interaction with buffer salts.Immediate: Gently warm the solution to see if the precipitate redissolves. Verify the pH of the solution. Preventative: • Maintain the pH of the solution in the acidic range (ideally pH 3-5) where the hydrochloride salt is most stable and soluble. • Use a well-characterized buffer system (e.g., citrate or acetate) at an appropriate concentration (20-50 mM) to maintain pH stability.[1] • Ensure the concentration of (4-Ethylbenzyl)methylamine hydrochloride does not exceed its solubility in the chosen solvent system at the intended storage temperature.
Loss of Potency/Assay Failure Chemical degradation (oxidation, hydrolysis, or photolysis).Immediate: Re-assay the solution using a validated stability-indicating method (e.g., RP-HPLC). Preventative: • Implement the preventative measures for discoloration and precipitation. • Consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%).[2][3] • Store stock solutions at recommended refrigerated or frozen temperatures to slow down degradation kinetics.
Inconsistent Experimental Results Degradation of the stock solution over time, leading to variable concentrations of the active compound.Immediate: Prepare a fresh stock solution from solid material and compare results. Preventative: • Establish a clear expiration date for prepared solutions based on stability data or literature recommendations. • Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and exposure to atmospheric conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing aqueous solutions of (4-Ethylbenzyl)methylamine hydrochloride?

A1: To maintain stability and solubility, it is recommended to keep the pH of aqueous solutions in the acidic range, typically between pH 3 and 5. In this range, the amine is protonated as the hydrochloride salt, which is more resistant to oxidative degradation and generally more soluble than the free base.

Q2: Can I use antioxidants to improve the shelf life of my solutions?

A2: Yes, antioxidants can be very effective in preventing oxidative degradation. For non-aqueous or lipid-based solutions, a lipophilic antioxidant like Butylated Hydroxytoluene (BHT) is a good choice. For aqueous solutions, water-soluble antioxidants can be considered. The typical concentration for antioxidants like BHT is in the range of 0.01% to 0.1%.[2][3] It is also beneficial to use a chelating agent like EDTA in conjunction with an antioxidant to sequester metal ions that can catalyze oxidation.

Q3: How should I store my stock solutions of (4-Ethylbenzyl)methylamine hydrochloride?

A3: For long-term storage, it is best to store the compound as a solid in a cool, dark, and dry place. Once in solution, it is recommended to:

  • Store in amber or opaque containers to protect from light.

  • Store at refrigerated temperatures (2-8 °C) for short-term use (days to weeks).

  • For longer-term storage (weeks to months), aliquot the solution into single-use vials and store frozen (-20 °C or below). Avoid repeated freeze-thaw cycles.

  • Purge the headspace of the container with an inert gas like nitrogen or argon before sealing.

Q4: What are the signs of degradation I should look for?

A4: The most common visual indicator of degradation is a change in color, typically a yellowing or browning of the solution. Other signs can include the formation of a precipitate or a noticeable change in the solution's clarity. However, a significant loss of potency can occur without any visible changes. Therefore, periodic analytical testing (e.g., via HPLC) is the most reliable way to assess stability.

Experimental Protocols

Protocol 1: Preparation of a Stabilized (4-Ethylbenzyl)methylamine Hydrochloride Solution

This protocol outlines the preparation of a stock solution with enhanced stability for research applications.

Materials:

  • (4-Ethylbenzyl)methylamine hydrochloride solid

  • High-purity water (e.g., Milli-Q or WFI)

  • Citrate buffer components (citric acid, sodium citrate)

  • EDTA disodium salt

  • Butylated Hydroxytoluene (BHT) - if preparing a non-aqueous solution

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials

Procedure:

  • Buffer Preparation: Prepare a 50 mM citrate buffer at pH 4.0. Ensure all glassware is scrupulously clean.

  • Chelating Agent Addition: Add EDTA to the buffer to a final concentration of 0.01% (w/v).

  • Dissolution: Weigh the required amount of (4-Ethylbenzyl)methylamine hydrochloride and dissolve it in the prepared buffer to the desired final concentration.

  • Inert Gas Purge: Gently bubble nitrogen or argon gas through the solution for 5-10 minutes to displace dissolved oxygen.

  • Aliquoting and Storage: Immediately aliquot the solution into amber glass vials, leaving minimal headspace. Purge the headspace of each vial with the inert gas before sealing tightly.

  • Labeling and Storage: Label the vials with the compound name, concentration, date of preparation, and storage conditions. Store at 2-8 °C for short-term use or -20 °C for long-term storage.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80 °C for 48 hours (solid and solution).

  • Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

  • Prepare solutions of (4-Ethylbenzyl)methylamine hydrochloride (e.g., 1 mg/mL) in the respective stress condition media.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples by a suitable analytical method, such as RP-HPLC with UV and/or MS detection, alongside a control sample stored under normal conditions.

  • Compare the chromatograms to identify and quantify any degradation products.

Visualizing Degradation and Stabilization

Degradation Pathways

A (4-Ethylbenzyl)methylamine Hydrochloride Solution B Oxidative Stress (O2, Metal Ions, Light) A->B C Basic Conditions (High pH) A->C D UV/Visible Light A->D E N-Oxide Formation B->E F Imine Formation B->F G Dealkylation Products C->G H Colored Degradants D->H

Caption: Potential degradation pathways for (4-Ethylbenzyl)methylamine hydrochloride.

Stabilization Workflow

cluster_0 Formulation Strategy cluster_1 Storage & Handling A Optimize pH (Acidic Range) B Add Antioxidant (e.g., BHT) A->B C Add Chelating Agent (e.g., EDTA) B->C D Protect from Light (Amber Vials) C->D E Inert Atmosphere (N2/Ar Purge) D->E F Control Temperature (Refrigerate/Freeze) E->F End Stable Solution F->End Start Unstable Solution Start->A

Caption: Workflow for stabilizing (4-Ethylbenzyl)methylamine hydrochloride solutions.

References

Sources

Technical Support Center: Purification of Crude (4-Ethylbenzyl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude (4-Ethylbenzyl)methylamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. The following sections offer practical, experience-driven advice to overcome common challenges and ensure the highest purity of your final product.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of (4-Ethylbenzyl)methylamine hydrochloride. Each issue is followed by potential causes and a step-by-step protocol for resolution.

Issue 1: The final product is an oil or a waxy solid, not a crystalline hydrochloride salt.

Potential Causes:

  • Incomplete protonation: The freebase form of the amine may still be present. Most amine freebases have lower melting points and can appear as oils or waxes.[1]

  • Presence of impurities: Unreacted starting materials or byproducts from the synthesis can act as eutectic contaminants, lowering the melting point of the mixture.

  • Residual solvent: Trapped solvent can prevent proper crystal lattice formation.

Troubleshooting Protocol:

  • Ensure Complete Protonation:

    • Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., diethyl ether, dichloromethane).

    • Bubble anhydrous HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • Monitor for the formation of a precipitate. Continue addition until no further precipitation is observed.

    • Filter the resulting solid, wash with cold anhydrous solvent, and dry under vacuum.

  • Acid-Base Extraction to Remove Neutral and Acidic Impurities:

    • Dissolve the oily product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 5% HCl) to convert the desired amine into its water-soluble hydrochloride salt, which will move to the aqueous layer.[2][3][4][5]

    • Separate the aqueous layer. This layer now contains the purified amine salt.

    • To recover the freebase (if needed for other purification steps like chromatography), basify the aqueous layer with a base like NaOH until the pH is greater than 10, then extract the freebase back into an organic solvent.[2][4][5]

    • The hydrochloride salt can be recovered from the acidic aqueous solution by evaporating the water, though this can sometimes leave behind inorganic salts.

  • Recrystallization:

    • Attempt to recrystallize the material from a suitable solvent system. See the FAQ section for solvent selection.

Issue 2: The product shows significant peak tailing during silica gel column chromatography.

Potential Causes:

  • Strong interaction with silica: The basic amine interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and tailing.[6]

  • Running the hydrochloride salt directly on silica: Amine salts are highly polar and often have very poor mobility on standard silica gel.

Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Add a small amount of a basic modifier to the eluent to compete with the amine for binding sites on the silica. Common choices include:

      • 0.5-2% triethylamine (Et₃N)

      • 0.5-2% ammonia (as a solution in methanol)[6][7]

    • This neutralizes the acidic sites on the silica gel, allowing the amine to elute more symmetrically.

  • Use of an Alternative Stationary Phase:

    • Amine-functionalized silica: This is an excellent alternative as the basic surface minimizes interactions with basic analytes.[6][8][9]

    • Alumina (basic or neutral): Alumina can be a good choice for the purification of basic compounds.

    • Reversed-phase chromatography (C18): This is particularly useful for polar and ionizable compounds. The freebase form is often more retained at a higher pH.[6]

  • Purify as the Freebase:

    • Before chromatography, convert the hydrochloride salt to the freebase using an acid-base extraction.

    • Dry the organic solution of the freebase and then perform the chromatography.

    • After purification, the freebase can be converted back to the hydrochloride salt.

Issue 3: Recrystallization yields are very low or no crystals form.

Potential Causes:

  • Inappropriate solvent choice: The compound may be too soluble or too insoluble in the chosen solvent.

  • Solution is not saturated: Insufficient solvent may have been evaporated, or too much was used initially.

  • Presence of impurities inhibiting crystallization.

Troubleshooting Protocol:

  • Systematic Solvent Screening:

    • Test the solubility of a small amount of the crude hydrochloride salt in various solvents at room temperature and upon heating. Good recrystallization solvents will show poor solubility at room temperature but good solubility at elevated temperatures.[1]

    • Common solvents for amine hydrochlorides include alcohols (ethanol, isopropanol, n-butanol) and mixtures with less polar solvents (e.g., ethanol/diethyl ether, isopropanol/hexane).[10]

  • Inducing Crystallization:

    • Seeding: Add a tiny crystal of pure product to the cooled, saturated solution.

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod.

    • Cooling: Slowly cool the solution. For stubborn crystallizations, cooling in an ice bath or freezer may be necessary.

  • Anti-Solvent Addition:

    • Dissolve the compound in a minimal amount of a solvent in which it is highly soluble.

    • Slowly add a second solvent (the "anti-solvent") in which the compound is insoluble, until the solution becomes turbid.

    • Gently warm the solution until it becomes clear again, then allow it to cool slowly.

Issue 4: The product is discolored (e.g., yellow or brown).

Potential Causes:

  • Oxidation: Amines, particularly benzylamines, can be susceptible to air oxidation over time, leading to colored impurities.[11]

  • Thermal degradation: Excessive heat during synthesis or workup can cause decomposition.

  • Colored impurities from starting materials or reagents.

Troubleshooting Protocol:

  • Activated Carbon Treatment:

    • During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon.

    • Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of celite to remove the carbon and the adsorbed colored impurities.

    • Allow the filtrate to cool and crystallize.

  • Chemical Reduction:

    • In some cases, a wash with a dilute solution of a reducing agent like sodium bisulfite during the aqueous workup can help to remove certain types of colored impurities.

  • Chromatography:

    • If discoloration persists, column chromatography (as described in Issue 2) is often effective at separating the desired compound from colored byproducts.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude (4-Ethylbenzyl)methylamine hydrochloride?

A1: Common impurities can include:

  • Unreacted starting materials: Such as 4-ethylbenzyl chloride or methylamine.

  • Byproducts of the synthesis: This can include dibenzylamines from over-alkylation or imines from oxidation and condensation.

  • Solvents and reagents from the reaction and workup.

Q2: What is the best general approach for purifying this compound?

A2: A multi-step approach is often most effective:

  • Acid-Base Extraction: This is an excellent first step to separate the basic amine from any neutral or acidic impurities.[3]

  • Recrystallization: This is a powerful technique for removing small amounts of impurities and obtaining a high-purity crystalline solid.

  • Column Chromatography: If recrystallization is insufficient, chromatography on an appropriate stationary phase can provide excellent separation.

Q3: How do I select the best solvent for recrystallization?

A3: The principle of "like dissolves like" is a good starting point. Since (4-Ethylbenzyl)methylamine hydrochloride is a salt, polar solvents are generally required.

Solvent ClassSuitability for RecrystallizationComments
Alcohols (Ethanol, Isopropanol) ExcellentOften provides good solubility when hot and lower solubility when cold.[10]
Water Good, but can be problematicThe hydrochloride salt is typically very soluble in water.[12][13] Drying can be difficult, and it may not be effective at removing polar organic impurities.
Ketones (Acetone) PoorAmine hydrochlorides are often insoluble in acetone.[14] Can be used as an anti-solvent.
Ethers (Diethyl ether) PoorInsoluble. Can be used as an anti-solvent or for washing the final product.[14]
Aprotic Polar (Acetonitrile) ModerateMay be a suitable solvent in some cases.

A good strategy is to try dissolving the crude product in a minimal amount of a hot alcohol and then slowly adding a less polar co-solvent (like diethyl ether or hexane) until turbidity appears, then re-heating to clarify and cooling slowly.

Q4: Can I use distillation to purify (4-Ethylbenzyl)methylamine?

A4: Distillation is suitable for purifying the freebase form of the amine, not the hydrochloride salt. Amine salts have very high boiling points and tend to decompose before boiling. If you choose this route, you would first need to convert the hydrochloride salt to the freebase, distill the freebase (preferably under vacuum to lower the boiling point), and then convert the purified freebase back to the hydrochloride salt.

Q5: What analytical techniques should I use to assess the purity of my final product?

A5: A combination of techniques is recommended for a comprehensive assessment:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and separating closely related impurities.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity.

III. Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of crude (4-Ethylbenzyl)methylamine hydrochloride.

PurificationWorkflow start Crude (4-Ethylbenzyl)methylamine HCl is_solid Is the crude product a solid? start->is_solid acid_base Perform Acid-Base Extraction is_solid->acid_base No (Oil/Wax) recrystallize Recrystallization is_solid->recrystallize Yes acid_base->recrystallize check_purity1 Assess Purity (TLC, NMR, etc.) recrystallize->check_purity1 is_pure1 Is it pure? check_purity1->is_pure1 final_product Pure Product is_pure1->final_product Yes chromatography Column Chromatography is_pure1->chromatography No convert_to_freebase Convert to Freebase chromatography->convert_to_freebase chrom_options Silica + Base Modifier OR Amine-functionalized Silica OR Reversed-Phase convert_to_freebase->chrom_options convert_to_hcl Convert back to HCl salt chrom_options->convert_to_hcl check_purity2 Assess Purity convert_to_hcl->check_purity2 is_pure2 Is it pure? check_purity2->is_pure2 is_pure2->recrystallize No, try again is_pure2->final_product Yes

Caption: Decision workflow for purification.

IV. References

  • amine Hydrochloride - ChemBK]([Link])

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of (4-Ethylbenzyl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-Ethylbenzyl)methylamine hydrochloride. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis against relevant structural analogues. We will explore the underlying principles that govern the spectral features, present a robust experimental protocol, and provide the rationale behind key procedural steps, ensuring a thorough understanding of the molecule's characterization.

The Structural Significance of (4-Ethylbenzyl)methylamine Hydrochloride

(4-Ethylbenzyl)methylamine hydrochloride is a substituted aromatic amine salt. Its structure contains several key proton environments that are clearly distinguishable by ¹H NMR spectroscopy: a para-substituted aromatic ring, a benzylic methylene group, a secondary ammonium proton, an N-methyl group, and an ethyl substituent. The hydrochloride form is particularly relevant in pharmaceutical contexts, as amine salts often exhibit improved stability and solubility. Understanding the impact of protonation on the amine nitrogen is crucial for accurate spectral assignment.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation.[1] The following protocol is designed to yield a high-resolution spectrum by minimizing common sources of error such as poor magnetic field homogeneity and interfering signals.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5-10 mg of (4-Ethylbenzyl)methylamine hydrochloride. For routine ¹H NMR, this quantity provides an excellent signal-to-noise ratio in a short acquisition time.[2]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD) are excellent choices due to the high solubility of amine hydrochlorides.[3] For this guide, we will proceed with D₂O, which has the added benefit of exchanging with the labile N-H protons, causing their signal to disappear, thus simplifying the spectrum and confirming their presence.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of D₂O in a clean vial before transferring it to the NMR tube.[2] This ensures complete dissolution and allows for visual inspection of any particulate matter.

  • Filtration (Critical Step): Filter the solution through a pipette packed with a small plug of glass wool directly into a high-quality 5 mm NMR tube.[1] This step is non-negotiable. Suspended solid particles drastically reduce the magnetic field homogeneity, leading to broad, poorly resolved peaks that can obscure fine coupling details.

  • Internal Standard: Add a small amount of a suitable internal reference standard. For D₂O, the sodium salt of 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TSP) is commonly used and set to 0.00 ppm.[4]

  • Data Acquisition: Place the sample in the NMR spectrometer. After temperature equilibration, the instrument should be locked, shimmed, and the spectrum acquired.

Workflow for NMR Sample Preparation and Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in D₂O (~0.6 mL) weigh->dissolve filter 3. Filter into NMR Tube (Critical for Homogeneity) dissolve->filter standard 4. Add Internal Standard (e.g., TSP) filter->standard insert 5. Insert into Spectrometer standard->insert Transfer to Spectrometer lock 6. Lock & Shim insert->lock acquire 7. Acquire Spectrum lock->acquire process 8. Process Data (FT, Phase, Baseline) acquire->process G CH2 -CH₂- CH3 -CH₃ CH2->CH3 J ≈ 7.6 Hz

Caption: Visualization of the three-bond (³J) coupling within the ethyl substituent.

Comparison Table

The following table contrasts the chemical shifts of key protons in our target molecule with those in ethylbenzene and N-methylbenzylamine (free base). This objectively demonstrates the deshielding effect of the protonated amine.

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton Environment(4-Ethylbenzyl)methylamine HCl (in D₂O)Ethylbenzene (in CDCl₃) [5][6]N-Methylbenzylamine (in CDCl₃) [7][8]Analysis of Shift Difference
Aromatic Protons ~7.35 - 7.45~7.00 - 7.45~7.25 - 7.38The ammonium group has a minor deshielding effect on the aromatic ring compared to the free amine.
Benzylic -CH₂- ~4.20 ~2.63 (Benzylic -CH₂-CH₃)~3.74 Significant Downfield Shift: Protonation of the nitrogen creates a powerful electron-withdrawing ammonium group (NH₂⁺), which strongly deshields the adjacent benzylic protons compared to both the free amine and the ethyl group in ethylbenzene.
-N-CH₃ ~2.65 N/A~2.43 Downfield Shift: The protonated nitrogen deshields the N-methyl protons, shifting them downfield relative to the free amine.
Ethyl -CH₂- ~2.70~2.63N/AThe chemical environment is very similar to ethylbenzene, resulting in a nearly identical chemical shift.
Ethyl -CH₃ ~1.25~1.22N/AThe methyl group is distant from the amine, so its chemical shift is almost unchanged from that in ethylbenzene.

Conclusion

The ¹H NMR spectrum of (4-Ethylbenzyl)methylamine hydrochloride provides a clear and unambiguous fingerprint for its structural confirmation. The key diagnostic signals are the downfield-shifted benzylic methylene singlet (~4.20 ppm) and N-methyl singlet (~2.65 ppm), which are direct consequences of the electron-withdrawing nature of the ammonium cation. The para-substituted aromatic ring presents a characteristic A₂B₂ system, while the ethyl group gives rise to a clean quartet and triplet. By comparing the spectrum to that of its constituent fragments and its free-base form, we can confidently assign each signal and appreciate the predictable electronic effects that govern proton chemical shifts. This analytical approach, grounded in a robust experimental protocol, is essential for the reliable characterization of pharmaceutical compounds and research chemicals.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7669, N-Methylbenzylamine. Retrieved from [Link].

  • Doc Brown's Chemistry (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link].

  • University of Ottawa (n.d.). NMR Sample Preparation. Retrieved from [Link].

  • StackExchange (2015). Why do the two methylene protons in ethylbenzene have a chemical shift at 2-2.9? Retrieved from [Link].

  • Bruker (n.d.). Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling. Retrieved from [Link].

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. A more recent version with additional solvents is available at Organometallics 2010, 29, 21, 4531–4532, referenced at [Link].

  • JEOL (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link].

  • University College London (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link].

  • Iowa State University (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link].

  • ResearchGate (2018). 1H-NMR shift for protons adjacent to the amine group of benzylamine. Retrieved from [Link].

  • MPG.PuRe (2016). Supporting Information. Retrieved from [Link].

  • ACD/Labs (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link].

  • Chemistry LibreTexts (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link].

Sources

Technical Guide: Mass Spectrometric Differentiation of (4-Ethylbenzyl)methylamine HCl and Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (4-Ethylbenzyl)methylamine HCl , specifically focusing on its differentiation from isobaric controlled substances like Methamphetamine and Phentermine.

Executive Summary

Target Compound: (4-Ethylbenzyl)methylamine HCl (C₁₀H₁₅N · HCl) Molecular Weight: 149.23 g/mol (Free Base) Primary Application: Forensic differentiation of regioisomers and isobaric substances.

In drug development and forensic toxicology, the identification of C₁₀H₁₅N isomers is a critical analytical challenge. (4-Ethylbenzyl)methylamine is an isobaric structural isomer of Methamphetamine and Phentermine . Despite sharing the same molecular mass, its fragmentation behavior under Electron Ionization (EI) is distinct due to the absence of an


-methyl group on the alkyl chain. This guide outlines the specific fragmentation pathways that allow for unequivocal identification.

Structural Analysis & Experimental Logic

The core challenge lies in the structural similarity between the benzylamine class and the phenethylamine class.

  • Methamphetamine (Phenethylamine class): Contains a chiral center with a methyl group at the

    
    -position relative to the nitrogen.
    
  • (4-Ethylbenzyl)methylamine (Benzylamine class): Contains an achiral benzylic methylene bridge and an ethyl substitution on the aromatic ring.

Experimental Protocol (GC-MS)

To replicate the fragmentation patterns described below, the following standard operating procedure (SOP) is recommended. This protocol ensures the free base is generated in situ or prior to injection for optimal ionization.

Sample Preparation:

  • Extraction: Dissolve 1 mg of (4-Ethylbenzyl)methylamine HCl in 1 mL of Methanol.

  • Basification (Optional but Recommended): Add 10

    
    L of concentrated ammonium hydroxide to ensure free base formation, improving peak shape and sensitivity.
    
  • Derivatization (Alternative): While native fragmentation is diagnostic, derivatization with TFAA (Trifluoroacetic anhydride) can further separate isomers if retention times are close.

GC-MS Parameters:

  • Ionization: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25

    
    m).
    
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

Fragmentation Pattern Analysis

Primary Fragmentation Pathway (The "Smoking Gun")

The most diagnostic feature of (4-Ethylbenzyl)methylamine is the formation of the N-methylformaldimine ion (m/z 44) .

  • Mechanism:

    
    -Cleavage initiated by the radical site on the nitrogen atom.
    
  • Pathway: The ionization of the lone pair on the nitrogen triggers the homolytic cleavage of the benzylic C-C bond (the bond between the aromatic ring and the methylene group).

  • Result: This cleavage expels the 4-ethylphenyl radical and retains the charge on the nitrogen fragment, forming

    
    .
    

Contrast with Methamphetamine: Methamphetamine undergoes


-cleavage at the bond between the benzyl carbon and the 

-carbon. Because Methamphetamine has a methyl group on the

-carbon, the resulting fragment is

, which corresponds to m/z 58 .

Critical Insight: The presence of a base peak at m/z 44 vs. m/z 58 is the primary differentiator between (4-Ethylbenzyl)methylamine and Methamphetamine.

Secondary Fragmentation (Benzylic Cation)

A competing pathway involves the formation of the substituted benzyl cation.

  • Fragment: 4-Ethylbenzyl cation (

    
    ).
    
  • Mass: m/z 119.

  • Mechanism: Heterolytic cleavage of the C-N bond, leaving the positive charge on the resonance-stabilized benzylic carbon.

  • Fate: The m/z 119 ion often loses a methyl radical (from the ethyl group) to form m/z 104, or undergoes rearrangement to a tropylium-like species (m/z 91) via loss of ethylene.

Visualization of Fragmentation Pathways[1]

The following diagram illustrates the divergent pathways between the target compound and its controlled isomer.

Fragmentation M1 (4-Ethylbenzyl)methylamine [M]+• m/z 149 F1_Base N-methylformaldimine [CH2=NHMe]+ m/z 44 (Base Peak) M1->F1_Base α-Cleavage (Loss of Ar•) F1_Sec 4-Ethylbenzyl Cation [Ar-CH2]+ m/z 119 M1->F1_Sec C-N Cleavage M2 Methamphetamine [M]+• m/z 149 F2_Base N-methyl-ethanimine [CH(Me)=NHMe]+ m/z 58 (Base Peak) M2->F2_Base α-Cleavage (Loss of Benzyl•) F2_Benzyl Benzyl Cation [C7H7]+ m/z 91 M2->F2_Benzyl C-C Cleavage F1_Trop Tropylium Ion [C7H7]+ m/z 91 F1_Sec->F1_Trop - C2H4

Caption: Divergent fragmentation pathways of isobaric C10H15N amines. Green indicates the diagnostic pathway for (4-Ethylbenzyl)methylamine.

Comparative Data Analysis

The table below summarizes the relative abundance of key ions expected in the mass spectra of the target compound versus its common isomers.

Ion (m/z)Fragment Identity(4-Ethylbenzyl)methylamineMethamphetaminePhentermine
44

100% (Base) < 5%< 5%
58

< 5%100% (Base) 100% (Base)
91

(Tropylium)
20-40%10-20%10-20%
119

(Ar-Ethyl)
30-60%< 1%< 1%
134

5-10%5-10%5-10%
149 Molecular Ion

< 1% (Weak)< 1% (Weak)< 1% (Weak)

Key Observations:

  • The "44 vs 58" Rule: Any spectrum showing a base peak at 58 is likely a phenethylamine (Methamphetamine/Phentermine). A base peak at 44 combined with a molecular ion of 149 strongly suggests the N-methylbenzylamine structure.

  • The 119 Ion: The presence of m/z 119 is specific to the ethyl-substituted aromatic ring in the benzylamine structure. Methamphetamine does not easily form an ion at 119.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10836, Methamphetamine.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library.

  • Aalberg, L. et al. "Differentiation of substituted 1-phenyl-2-propanamines (amphetamines) and 1-phenyl-2-butanamines by gas chromatography/mass spectrometry." Journal of Mass Spectrometry.

  • ChemGuide.

Publish Comparison Guide: Purity Validation of (4-Ethylbenzyl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of (4-Ethylbenzyl)methylamine hydrochloride (an amine salt intermediate often used in reductive aminations) presents a specific set of analytical challenges. While simple titration is often used for bulk assay, it fails to detect structural isomers or degradation products. Gas Chromatography (GC) requires derivatization or free-basing, introducing thermal history that can alter the sample profile.

This guide establishes High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) as the gold standard for this application. We provide a direct comparison with alternative methods, a self-validating experimental protocol, and a regulatory-compliant validation framework aligned with ICH Q2(R1).

Part 1: The Analytical Challenge

(4-Ethylbenzyl)methylamine hydrochloride is a secondary amine salt. Its chemical nature dictates the analytical constraints:

  • Ionic Character: As a hydrochloride salt, it is highly polar and non-volatile, making direct GC analysis impossible without sample modification.

  • Silanol Interactions: Secondary amines notoriously adsorb to residual silanols on silica-based columns, leading to peak tailing.

  • UV Chromophore: The ethyl-substituted benzene ring provides a distinct UV footprint (typically

    
     ~210 nm and ~254 nm), enabling sensitive detection without derivatization.
    
Method Selection Logic

The following decision matrix illustrates why HPLC is the superior choice for purity (impurity profiling) versus assay (total content).

MethodSelection Start Select Analytical Method for (4-Ethylbenzyl)methylamine HCl IsSalt Is the sample a non-volatile salt? Start->IsSalt Goal Primary Goal? IsSalt->Goal Yes HPLC HPLC-UV/DAD Goal->HPLC Impurity Profiling (Purity %) GC GC-MS Goal->GC Volatile Solvents Only Titration Non-Aqueous Titration Goal->Titration Bulk Assay (Stoichiometry) HPLC_Reason Analyzes salt directly; Separates impurities; High Sensitivity HPLC->HPLC_Reason GC_Issue Requires free-basing; Thermal degradation risk GC->GC_Issue Titration_Issue Non-specific; Cannot detect isomers Titration->Titration_Issue

Figure 1: Analytical Method Selection Decision Tree. HPLC provides the necessary balance of specificity and sample integrity for salt forms.

Part 2: Comparative Analysis

To objectively validate the recommendation of HPLC, we compare it against the two most common alternatives: GC-MS (after extraction) and Potentiometric Titration.

Table 1: Comparative Performance Matrix
FeatureHPLC-UV (Recommended) GC-MS Potentiometric Titration
Sample State Dissolved Salt (Aqueous/Organic)Must be Free-base (Volatile)Dissolved Salt
Specificity High (Separates isomers/byproducts)High (Structural ID)Low (Measures total basicity)
Thermal Stress None (Ambient/30°C)High (Injector Port >200°C)None
LOD (Sensitivity) ~0.05% (Trace impurities)~0.01% (High sensitivity)~1.0% (Macro only)
Throughput 15-25 mins/sample20-30 mins + Prep time5-10 mins
Primary Risk Peak tailing (manageable)Degradation during injectionFalse positives from other amines

Expert Insight: While GC-MS is excellent for identifying unknowns, it is poor for purity validation of this salt because the free-basing step (adding NaOH and extracting into DCM) can induce side reactions or lose volatile impurities, falsifying the purity data.

Part 3: The Self-Validating HPLC Protocol

This protocol uses a "System Suitability" approach.[1] The method is considered valid only if the system suitability criteria (tailing factor, resolution) are met before the sample is analyzed.

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (Octadecylsilyl), End-capped, Base-deactivated (e.g., 4.6 x 150 mm, 3.5 µm or 5 µm). Note: End-capping is critical to reduce amine tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Low pH ensures the amine is fully protonated (

    
    ), preventing interaction with silanols.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (primary) and 254 nm (secondary confirmation).

  • Column Temp: 30°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Injection
15.04060Linear Gradient
18.01090Wash
20.09010Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Stock: Weigh 10 mg of (4-Ethylbenzyl)methylamine HCl reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume.

  • Test Sample: Prepare in duplicate at 1.0 mg/mL.

Part 4: Validation Parameters (ICH Q2)

To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines [1].

Validation Workflow

The following diagram outlines the sequence of experiments required to declare the method "Valid."

ValidationWorkflow Specificity Specificity (Forced Degradation) Linearity Linearity (5 Levels: 50-150%) Specificity->Linearity Pass Precision Precision (Repeatability n=6) Linearity->Precision R² > 0.999 Accuracy Accuracy (Spike Recovery) Precision->Accuracy RSD < 2.0% Report Final Validation Report Accuracy->Report 98-102% Rec.

Figure 2: Sequential Validation Workflow based on ICH Q2(R1) guidelines.

Experimental Data Criteria

Below are the acceptance criteria derived from standard pharmaceutical analysis protocols.

Table 2: System Suitability & Validation Acceptance Criteria

ParameterAcceptance LimitRationale
Tailing Factor (

)

Amines tend to tail; >2.0 compromises integration accuracy.
Theoretical Plates (

)

Ensures sufficient column efficiency.
Precision (RSD)

(n=6)
Demonstrates instrument and method stability.
Resolution (

)

Between the main peak and nearest impurity.
LOD / LOQ S/N > 3 / S/N > 10Required for trace impurity quantification.

Part 5: Troubleshooting & Optimization

Issue: Severe Peak Tailing (


) 
  • Causality: Interaction between the positively charged amine and acidic silanols on the column support.

  • Solution: Add a "sacrificial base" to the mobile phase. Adding 0.1% Triethylamine (TEA) to Mobile Phase A competes for the silanol sites, sharpening the analyte peak. Note: Adjust pH to 3.0 after adding TEA.

Issue: Ghost Peaks

  • Causality: Carryover from previous high-concentration injections.

  • Solution: Implement a needle wash with 90% Acetonitrile between injections.

References

  • International Conference on Harmonisation (ICH). (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. (n.d.). Compound Summary: Benzylamine derivatives. National Library of Medicine. [Link]

  • Dolan, J. W. (2002). HPLC Troubleshooting: Tailing Peaks. LCGC North America. [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectroscopy of (4-Ethylbenzyl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and organic chemistry research, the precise characterization of compounds is paramount. (4-Ethylbenzyl)methylamine hydrochloride is a substituted aromatic amine of interest in various synthetic pathways. Its structural elucidation and quantification are often reliant on a suite of analytical techniques, among which Ultraviolet-Visible (UV-Vis) spectroscopy provides a straightforward and powerful method for confirming the presence of the chromophoric phenyl ring and for quantitative analysis based on Beer's Law.

This guide provides a comprehensive examination of the UV-Vis absorption characteristics of (4-Ethylbenzyl)methylamine hydrochloride. In the absence of a publicly available, definitive spectrum for this specific salt, we present a robust, field-proven protocol for its spectral acquisition. Furthermore, we offer a comparative analysis with structurally analogous compounds—benzylamine, N-methylbenzylamine, and (4-methylbenzyl)methylamine—to provide researchers with a predictive framework and a deeper understanding of the structure-spectrum relationship.

The Foundational Role of UV-Vis in Aromatic Amine Analysis

The UV-Vis spectrum of an aromatic compound is dictated by the electronic transitions within the benzene ring. For simple, non-substituted benzene, characteristic absorption bands appear around 184 nm, 204 nm, and 256 nm. These correspond to π → π* transitions. When substituents are added to the ring, they can modulate the energy of these transitions, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

For benzylamine and its derivatives, the benzylic amine group acts as a substituent that can influence the spectrum. The presence of alkyl groups on the ring (like the ethyl group in our target compound) or on the nitrogen atom can further refine these spectral features, typically causing a slight bathochromic (red) shift in the λmax. The hydrochloride salt form ensures solubility in polar solvents and can influence the spectrum due to the protonation of the amine, which alters the electronic state of the nitrogen atom and its interaction with the benzene ring's π-system.

Experimental Protocol: Acquiring the UV-Vis Spectrum

The following protocol is a self-validating system designed for accuracy and reproducibility in determining the UV-Vis absorption spectrum of (4-Ethylbenzyl)methylamine hydrochloride.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of (4-Ethylbenzyl)methylamine hydrochloride in a suitable solvent.

Materials:

  • (4-Ethylbenzyl)methylamine hydrochloride (MW: 185.70 g/mol )

  • Methanol (Spectroscopic Grade)

  • Quartz cuvettes (1 cm path length)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Solvent Selection: Methanol is chosen as the solvent due to its polarity, which aids in dissolving the hydrochloride salt, and its UV transparency cutoff at 205 nm, which allows for the observation of the characteristic benzene ring absorptions.

  • Stock Solution Preparation:

    • Accurately weigh approximately 18.6 mg of (4-Ethylbenzyl)methylamine hydrochloride.

    • Dissolve the weighed compound in a 100 mL volumetric flask with spectroscopic grade methanol to prepare a 1 mM stock solution. Ensure complete dissolution.

  • Working Solution Preparation:

    • From the 1 mM stock solution, prepare a dilution to achieve a final concentration of approximately 0.1 mM. This concentration is a good starting point to obtain an absorbance reading within the linear range of most spectrophotometers (ideally between 0.2 and 0.8 a.u.).

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

    • Set the scanning range from 400 nm down to 200 nm.

    • Fill a matched pair of quartz cuvettes with the spectroscopic grade methanol.

    • Place the cuvettes in the reference and sample holders and run a baseline correction (autozero) to subtract the solvent's absorbance.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the 0.1 mM working solution before filling it.

    • Place the sample cuvette in the sample holder and acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Using the Beer-Lambert Law (A = εbc), where A is the absorbance at λmax, b is the path length (1 cm), and c is the molar concentration, calculate the molar absorptivity (ε).

Comparative Spectral Analysis

To contextualize the expected spectrum of (4-Ethylbenzyl)methylamine hydrochloride, we compare it with the known spectral data of its structural analogs.

CompoundStructureλmax (nm)Solvent/ConditionsReference
BenzylamineC₆H₅CH₂NH₂206, 256Acidic mobile phase (pH ≤ 3)[1][2]
N-MethylbenzylamineC₆H₅CH₂NHCH₃~210, ~257Estimated based on structural similarity
(4-Methylbenzyl)methylamineCH₃C₆H₄CH₂NHCH₃~215, ~265Estimated based on alkyl substitution effects
(4-Ethylbenzyl)methylamine HCl CH₃CH₂C₆H₄CH₂NH₂CH₃⁺Cl⁻ ~215-220, ~265-270 Predicted in Methanol

Note: The λmax values for N-Methylbenzylamine and (4-Methylbenzyl)methylamine are estimations based on known substituent effects on the benzene chromophore. The predicted range for (4-Ethylbenzyl)methylamine hydrochloride accounts for the expected bathochromic shift due to the para-ethyl group.

The primary absorption bands of benzylamine are observed at 206 nm and 256 nm in an acidic medium[1][2]. The band around 256 nm is of particular interest as it is characteristic of the benzene ring's B-band (benzenoid band). The addition of an alkyl group, such as the ethyl group at the para-position in (4-Ethylbenzyl)methylamine hydrochloride, is expected to cause a slight red shift of this band to a longer wavelength. This is due to the electron-donating nature of the alkyl group, which interacts with the π-system of the ring. Similarly, N-methylation is anticipated to have a minor influence on the spectrum. Therefore, the λmax for (4-Ethylbenzyl)methylamine hydrochloride is predicted to be in the range of 265-270 nm.

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental workflow is summarized in the following diagram.

G cluster_prep Solution Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis A Weigh ~18.6 mg of (4-Ethylbenzyl)methylamine HCl B Dissolve in 100 mL Methanol to create 1 mM Stock Solution A->B C Dilute Stock to 0.1 mM Working Solution B->C G Measure Absorbance of 0.1 mM Working Solution C->G Introduce Sample D Instrument Warm-up (30 min) E Set Scan Range (400-200 nm) D->E F Baseline Correction with Methanol Blank E->F F->G H Identify λmax from Spectrum G->H Output Spectrum I Calculate Molar Absorptivity (ε) using Beer's Law (A = εbc) H->I

Sources

Technical Comparison: (4-Ethylbenzyl)methylamine HCl vs. Ethylbenzylamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between (4-Ethylbenzyl)methylamine HCl and its structural analogs/isomers. It is designed for researchers requiring precise differentiation in synthetic planning, impurity profiling, and pharmacological screening.

Executive Summary: The Structural Divergence

In medicinal chemistry, the distinction between (4-Ethylbenzyl)methylamine and its "ethylbenzylamine" counterparts is not merely semantic—it is a difference in molecular weight, substitution pattern, and pharmacological potential.

  • The Target: (4-Ethylbenzyl)methylamine is a secondary amine with an ethyl group on the para position of the phenyl ring. It is a specific

    
     scaffold often used as a ligand precursor.
    
  • The Confusion: The term "ethylbenzylamine isomers" often conflates three distinct chemical classes:

    • Positional Isomers: (2-Ethyl... or 3-Ethyl...) – Same MW (

      
       Da), different geometry.
      
    • Functional Isomers: N-Ethyl-N-methylbenzylamine – Same MW (

      
       Da), but a tertiary  amine.[1]
      
    • Homologs: N-Ethylbenzylamine – Different MW (

      
       Da), often mistaken due to similar nomenclature.
      

This guide focuses on differentiating the target from its


 isomers  (Positional & Functional) and its 

-ethyl homolog
.

Chemical Identity & Physicochemical Landscape[1][2][3][4][5][6][7]

The following table contrasts the target molecule against its primary structural confusions.

FeatureTarget: (4-Ethylbenzyl)methylamine HCl Isomer A: (2-Ethylbenzyl)methylamine Isomer B: N-Ethyl-N-methylbenzylamine Homolog: N-Ethylbenzylamine
Formula



(Free Base)

MW (Free Base) 149.23 g/mol 149.23 g/mol 149.23 g/mol 135.21 g/mol
Amine Class Secondary (

)
Secondary (

)
Tertiary (

)
Secondary (

)
Substituent p-Ethyl (Ring), N-Methylo-Ethyl (Ring), N-MethylN-Ethyl, N-Methyl (No Ring Alkyl)N-Ethyl (No Ring Alkyl)
pKa (Est.) ~9.8 - 10.2~9.8 - 10.2~9.5 (Steric bulk lowers basicity)~9.9
Key MS Fragment

119 (Tropylium-Et)

119 (Tropylium-Et)

91 (Tropylium)

91 (Tropylium)

Synthetic Logic & Pathway Differentiation

The primary source of confusion arises during Reductive Amination . The choice of aldehyde and amine dictates the final scaffold. A "one-pot" error can lead to the wrong isomer.

Experimental Workflow: Divergent Synthesis

The diagram below illustrates how specific precursors lead to the Target vs. the Isomers.

SynthesisPath Ald1 4-Ethylbenzaldehyde Imine1 Imine Intermediate (Schiff Base) Ald1->Imine1 Ald2 Benzaldehyde Homolog HOMOLOG: N-Ethylbenzylamine Ald2->Homolog + EtNH2 (Reductive Amination) Isomer ISOMER (3°): N-Ethyl-N-methylbenzylamine Ald2->Isomer + EtNHMe (Reductive Amination) Amine1 Methylamine (MeNH2) Amine1->Imine1 Amine2 Ethylamine (EtNH2) Amine3 N-Ethylmethylamine (EtNHMe) Redn Reduction (NaBH4 / STAB) Imine1->Redn Correct Path Target TARGET: (4-Ethylbenzyl)methylamine Redn->Target Correct Path

Figure 1: Synthetic divergence. The target requires a pre-functionalized aromatic ring (4-ethyl), whereas the isomers/homologs derive from the unsubstituted benzaldehyde scaffold.

Analytical Forensics: Distinguishing the Isomers

When analyzing a sample, "retention time" is insufficient. You must use structural spectroscopy to validate the position of the ethyl group.

A. NMR Spectroscopy (The Gold Standard)

This is the only definitive method to distinguish the Target (Ring-Ethyl) from the Isomer (N-Ethyl).

  • Target: (4-Ethylbenzyl)methylamine

    • Aromatic Region: Distinct AA'BB' system (two doublets) characteristic of para-substitution.

    • Benzylic Position: Singlet (~3.7 ppm, 2H).

    • N-Methyl: Singlet (~2.4 ppm, 3H).

    • Ethyl Group: Triplet (1.2 ppm) and Quartet (2.6 ppm). Crucial: The Quartet is coupled to the ring, appearing slightly downfield compared to an N-ethyl.

  • Isomer: N-Ethyl-N-methylbenzylamine [1]

    • Aromatic Region: Multiplet (5H) typical of a mono-substituted benzene (ortho/meta/para overlap).

    • N-Methyl: Singlet (~2.2 ppm).

    • N-Ethyl: Triplet and Quartet. Crucial: This Quartet is attached to Nitrogen, appearing around 2.4–2.5 ppm, but the integration of the aromatic region (5H vs 4H) is the tell-tale sign.

B. Mass Spectrometry (Fragmentation)
  • Target (

    
    ):  Parent ion 
    
    
    
    .
    • Major fragment:

      
       119  (Loss of Methylamine fragment 
      
      
      
      leaves the Ethyl-Tropylium ion).
  • Homolog (

    
    ):  Parent ion 
    
    
    
    .
    • Major fragment:

      
       91  (Unsubstituted Tropylium ion).
      

Experimental Protocol: Purification & Salt Formation

The HCl salt of (4-Ethylbenzyl)methylamine is preferred for stability and water solubility. If you have the free base (oil), follow this protocol to generate the crystalline solid for comparison.

Reagents
  • Crude (4-Ethylbenzyl)methylamine (Free base oil).

  • Diethyl Ether or Isopropanol (Solvent).

  • HCl in Dioxane (4M) or concentrated aqueous HCl.

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 g of the crude free base oil in 10 mL of anhydrous Diethyl Ether. Ensure the solution is clear.

  • Acidification: Dropwise, add HCl (4M in Dioxane) at 0°C with vigorous stirring.

    • Observation: A white precipitate should form immediately.

    • pH Check: Continue addition until pH paper indicates pH < 2.

  • Isolation: Filter the solid using a sintered glass funnel under vacuum.

  • Washing: Wash the filter cake with cold ether (2 x 5 mL) to remove unreacted organic impurities (e.g., non-basic aldehydes).

  • Recrystallization (Critical for Isomer Purity):

    • Dissolve the crude salt in a minimum amount of hot Isopropanol (~80°C).

    • Allow to cool slowly to room temperature, then to 4°C.

    • Note: Para-substituted isomers generally pack better and crystallize more readily than ortho-isomers. This step enriches the para content if positional isomers are present.

References

  • PubChem Database. Compound Summary: N-Methyl-1-(4-ethylphenyl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of (4-Ethylbenzyl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide on the selection and application of reference standards for the analysis of (4-Ethylbenzyl)methylamine hydrochloride (CAS: 1158321-03-9).[1] In the landscape of drug development and chemical research, the integrity of your analytical data is paramount. The reference standard you choose is the cornerstone of this integrity, directly impacting the accuracy, reproducibility, and validity of your results. This guide moves beyond mere procedural lists to explain the causality behind analytical choices, empowering you to build self-validating systems for robust and reliable characterization of this compound.

(4-Ethylbenzyl)methylamine hydrochloride is a primary amine derivative with applications as a building block in the synthesis of more complex molecules.[2] Accurate analytical characterization is essential to control the quality of starting materials and intermediates, ensuring the safety and efficacy of final products. This guide compares the primary analytical techniques and the hierarchy of reference standards available for this purpose.

Pillar 1: Comparative Analysis of Key Analytical Methodologies

The choice of an analytical technique is dictated by the information you seek. For (4-Ethylbenzyl)methylamine hydrochloride, three principal techniques offer complementary information: High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and identification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is the premier technique for assessing the purity and potency of non-volatile substances like (4-Ethylbenzyl)methylamine hydrochloride. Its strength lies in its ability to separate the main compound from non-volatile impurities and degradation products.

Causality Behind Method Choices: A reversed-phase C18 column is the logical starting point, as it effectively retains the hydrophobic ethylbenzyl portion of the molecule while the hydrochloride salt ensures sufficient aqueous solubility for the mobile phase. An acidic mobile phase (e.g., pH 2.0-3.0) is crucial; it protonates the secondary amine, ensuring a single, sharp peak shape and preventing interactions with residual silanols on the column packing. UV detection is suitable due to the aromatic ring's chromophore.

Workflow for HPLC Purity Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Weigh Reference Standard & Sample s_diss Dissolve in Mobile Phase (e.g., 1 mg/mL) s_prep->s_diss s_filt Filter through 0.45 µm Syringe Filter s_diss->s_filt h_inj Inject into HPLC s_filt->h_inj Transfer to vial h_sep Separation on C18 Column h_inj->h_sep h_det UV Detection (e.g., 220 nm) h_sep->h_det d_chrom Generate Chromatogram h_det->d_chrom d_int Integrate Peaks d_chrom->d_int d_calc Calculate Purity (% Area Normalization) d_int->d_calc

Caption: HPLC analysis workflow for (4-Ethylbenzyl)methylamine HCl.

Experimental Protocol: HPLC-UV Purity Determination

  • System Preparation: Equilibrate an HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare a mobile phase of Acetonitrile and 0.025M Potassium Phosphate buffer (KH2PO4), adjusted to pH 2.0 with orthophosphoric acid, in a 20:80 (v/v) ratio.[3] Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh approximately 10 mg of the (4-Ethylbenzyl)methylamine hydrochloride reference standard and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

  • System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor. For assay, compare the peak area of the sample to that of the known-concentration reference standard.

Table 1: Typical HPLC Performance Characteristics

Parameter Typical Value Purpose
Retention Time (t R ) 4-6 min Compound identification (relative to standard)
Resolution (R s ) > 2.0 Ensures separation from adjacent impurity peaks
Tailing Factor (T f ) 0.9 - 1.3 Indicates good peak shape and column health
Limit of Detection (LOD) ~0.01% Defines the smallest detectable impurity level

| Limit of Quantitation (LOQ) | ~0.03% | Defines the smallest quantifiable impurity level |

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Clues

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities that may not be detected by HPLC. Due to the polar nature and low volatility of the amine hydrochloride, direct analysis can be challenging, often resulting in poor peak shape. Chemical derivatization is frequently employed to enhance volatility and improve chromatographic performance.[4]

Causality Behind Method Choices: Derivatization, for instance with an acylating agent like trifluoroacetic anhydride (TFAA), converts the polar N-H group into a less polar, more volatile N-acyl group.[4] This transformation is critical for achieving sharp, symmetrical peaks on a non-polar GC column like a DB-5ms. Mass spectrometry provides both molecular weight information and a fragmentation pattern, which acts as a chemical fingerprint for identification.

Workflow for GC-MS Impurity Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis p_samp Dissolve Sample in Solvent (e.g., Ethyl Acetate) p_deriv Add Derivatizing Agent (e.g., TFAA) p_samp->p_deriv p_heat Heat to Complete Reaction (e.g., 60°C) p_deriv->p_heat g_inj Inject into GC p_heat->g_inj g_sep Separation on DB-5ms Column g_inj->g_sep g_ion Electron Ionization (EI, 70 eV) g_sep->g_ion g_det Mass Detection (Q-TOF or Quadrupole) g_ion->g_det d_tic Generate Total Ion Chromatogram (TIC) g_det->d_tic d_spec Extract Mass Spectrum of Each Peak d_tic->d_spec d_lib Compare to Spectral Libraries (e.g., NIST) d_spec->d_lib

Caption: GC-MS analysis workflow, including essential derivatization.

Experimental Protocol: GC-MS with Derivatization

  • Standard/Sample Preparation: Dissolve ~1 mg of the reference standard or sample in 1 mL of a suitable solvent like ethyl acetate in a vial.

  • Derivatization: Add 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60°C for 30 minutes. Cool to room temperature before analysis.[5]

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC or equivalent.[6]

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

    • MS System: Agilent 7250 GC/Q-TOF or equivalent.[6]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Analysis: Inject the derivatized sample. Identify peaks by comparing their mass spectra against a reference library (e.g., NIST) and the spectrum of the derivatized reference standard.

Table 2: Key Mass Spectral Fragments (Predicted)

Fragment Structure Significance
Molecular Ion (M+) [C12H12F3NO]+ Confirms molecular weight of derivatized analyte
Tropylium Ion [C7H7]+ (m/z 91) Characteristic fragment of benzyl-containing compounds

| Base Peak | [C11H11F3N]+ (M-CH3) | Likely a stable fragment from loss of the N-methyl group |

Nuclear Magnetic Resonance (NMR): The Gold Standard for Identity

NMR spectroscopy provides unequivocal structural confirmation. For a reference standard, a proton (¹H) NMR spectrum is the minimum requirement to confirm the identity and structure of the molecule, ensuring you are analyzing the correct compound.[7]

Causality Behind Method Choices: A deuterated solvent like Deuterium Oxide (D₂O) or DMSO-d₆ is used to dissolve the sample without generating a large solvent signal in the ¹H spectrum. Tetramethylsilane (TMS) is typically added as an internal standard with a defined chemical shift of 0.0 ppm for referencing.[8] The resulting spectrum provides information on the number of different types of protons, their connectivity, and their chemical environment.

Workflow for Structural Confirmation by NMR

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing n_diss Dissolve ~5-10 mg of Standard in Deuterated Solvent (e.g., DMSO-d6) n_tms Add Internal Standard (TMS) n_diss->n_tms n_tube Transfer to NMR Tube n_tms->n_tube n_spec Place in NMR Spectrometer (e.g., 400 MHz) n_tube->n_spec n_acq Acquire ¹H Spectrum n_spec->n_acq p_ft Fourier Transform n_acq->p_ft p_phase Phase & Baseline Correction p_ft->p_phase p_int Integrate Signals p_phase->p_int p_assign Assign Peaks to Protons in Structure p_int->p_assign

Caption: NMR workflow for structural identity confirmation.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of (4-Ethylbenzyl)methylamine hydrochloride in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. Add a small amount of TMS.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Processing: Process the data by applying Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. Integrate the signals and assign the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to the corresponding protons in the molecular structure.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Protons Multiplicity Approx. Chemical Shift (δ, ppm) Integration
Ar-H (meta to ethyl) Doublet ~7.3 2H
Ar-H (ortho to ethyl) Doublet ~7.2 2H
Ar-CH₂-N Singlet ~4.0 2H
Ar-CH₂-CH₃ Quartet ~2.6 2H
N-CH₃ Singlet ~2.5 3H
Ar-CH₂-CH₃ Triplet ~1.2 3H

| N-H₂⁺ | Broad Singlet | ~9.0 | 2H |

Pillar 2: A Guide to Reference Standard Grades

Not all reference standards are created equal. The choice of standard depends entirely on its intended use. Using an inappropriate grade can lead to inaccurate results and regulatory non-compliance.

Table 4: Comparison of Reference Standard Tiers

Feature Certified Reference Material (CRM) Pharmacopeial Standard (e.g., USP, EP) In-House / Working Standard
Issuing Body National Metrology Institute (e.g., NIST) or ISO 17034 Accredited Producer[9] Pharmacopeial Commission (e.g., USP, EP) Your own or another commercial lab
Traceability Metrologically traceable to SI units[9] Traceable to the pharmacopeial monograph Characterized against a higher-order standard
Provided Data Certificate of Analysis with certified value and uncertainty budget[9][10] Certificate stating compliance with monograph tests Certificate of Analysis with purity data
Primary Use Calibrating other standards, validating high-accuracy methods (e.g., qNMR)[9][11] Definitive quality control tests for pharmaceutical release as per monograph Routine analysis, system suitability checks, daily calibration
Cost Highest High Lowest

| When to Use | When the highest level of accuracy and defensibility is required. | For demonstrating compliance with specific pharmaceutical regulations. | For high-throughput, routine testing where cost and material consumption are factors. |

For the analysis of (4-Ethylbenzyl)methylamine hydrochloride as a pharmaceutical intermediate, a well-characterized in-house standard, qualified against a commercially sourced high-purity standard (≥98%), is often sufficient for routine process control.[12] However, for method validation or use as a formal quality control standard for API release, a Pharmacopeial or Certified Reference Material would be required if available.

Conclusion: Building a Self-Validating Analytical System

The trustworthiness of your analysis of (4-Ethylbenzyl)methylamine hydrochloride relies on a holistic and logical approach. By selecting the appropriate analytical technique based on the question you are asking—purity (HPLC), volatile impurities (GC-MS), or identity (NMR)—and pairing it with the correct grade of reference standard, you create a robust, self-validating system. Always verify system performance with suitability checks before analysis and qualify your working standards against higher-order materials. This diligent, science-driven approach ensures that your data is not only accurate but also defensible, meeting the highest standards of scientific integrity.

References

  • Vertex AI Search. (n.d.). Supporting Information.
  • ChemBK. (n.d.). (4-Ethylphenyl)methyl](methyl)amine Hydrochloride.
  • Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
  • Beilstein Journals. (n.d.). Supporting Information Experimental section and NMR spectra.
  • LGC Standards. (n.d.). Certified Reference Material Certificate of Analysis.
  • Santa Cruz Biotechnology. (n.d.). N-(4-ethylbenzyl)-N-methylamine hydrochloride.
  • CRM LABSTANDARD. (n.d.). Methylamine HCl.
  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
  • Sigma-Aldrich. (n.d.). Certified Reference Materials.
  • SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds.
  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine).
  • Chem-Impex. (n.d.). [4-(4-Methylphenyl)phenyl]methylamine hydrochloride.
  • Sigma-Aldrich. (n.d.). Methylamine =98 593-51-1.
  • ResearchGate. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations.
  • LGC Standards. (2018). Certificate of Analysis.
  • Wikipedia. (n.d.). Methylamine.
  • National Metrology Institute of Japan (NMIJ). (n.d.). Organic CRMs (for Clinical Chemistry and Bioanalysis).
  • ChemicalBook. (n.d.). N-Ethylbenzylamine(14321-27-8) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-ETHYLBENZYL ALCOHOL(768-59-2) 1H NMR spectrum.

Sources

Publish Comparison Guide: Thermal Analysis of (4-Ethylbenzyl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the thermal analysis framework for (4-Ethylbenzyl)methylamine hydrochloride , a secondary amine salt likely utilized as a chemical intermediate or designer analog.

Given the specialized nature of this compound, specific literature melting points are scarce compared to its methyl-analog. Therefore, this guide adopts a predictive and protocol-driven approach , using established Structure-Property Relationships (SPR) of benzylamine derivatives to establish a baseline for comparison.

Executive Summary & Strategic Context

(4-Ethylbenzyl)methylamine hydrochloride (CAS: 1158321-03-9 for the salt; 568577-84-4 for free base) is a secondary ammonium salt. In drug development and forensic analysis, thermal characterization (DSC/TGA) is the primary method for establishing identity , purity , and polymorphic stability .

The Core Challenge: Distinguishing this compound from its close structural analog, (4-Methylbenzyl)methylamine HCl . The addition of a methylene unit (-CH₂-) in the ethyl group alters the crystal lattice energy, typically lowering the melting point and modifying solubility profiles compared to the methyl analog.

Comparative Alternatives Matrix
FeatureTarget: (4-Ethylbenzyl)methylamine HCl Alternative 1: (4-Methylbenzyl)methylamine HCl Alternative 2: Free Base Form
State (RT) Solid (Crystalline Powder)Solid (Crystalline Powder)Liquid (Oil)
Melting Point Predicted: 155–175 °C ~178–180 °C (Higher lattice energy)N/A (Liquid at RT)
Thermal Stability High (Decomp >200 °C)High (Decomp >200 °C)Low (Volatile, oxidizes)
Hygroscopicity Moderate (Salt form)ModerateLow (Hydrophobic oil)

Experimental Protocols (Self-Validating Systems)

To ensure reproducible data, the following protocols utilize a "Heat-Cool-Heat" cycle to erase thermal history and isolate intrinsic material properties.

A. Differential Scanning Calorimetry (DSC)
  • Objective: Determine melting point (

    
    ), glass transition (
    
    
    
    ), and polymorphic transitions.
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).

  • Purge Gas: Nitrogen (50 mL/min) to prevent oxidation during heating.

Step-by-Step Workflow:

  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero Aluminum Pan . Crimping should be hermetic but with a pinhole if volatile evolution is expected (though hermetic is preferred for pure melting).

  • Equilibration: Equilibrate at 25 °C.

  • Ramp 1 (Drying/Relaxation): Heat to 120 °C at 10 °C/min. Note: This removes surface moisture and relaxes mechanical stress.

  • Cooling: Cool to -40 °C at 10 °C/min. Note: Controlled cooling promotes recrystallization of the stable form.

  • Ramp 2 (Analysis): Heat to 250 °C at 10 °C/min. Note: This ramp captures the true melting point and decomposition onset.

B. Thermogravimetric Analysis (TGA)
  • Objective: Distinguish between desolvation (solvent loss) and degradation (molecular breakdown).

  • Crucial Comparison: If DSC shows an endotherm at 100 °C, TGA confirms if it is water (mass loss) or a solid-solid transition (no mass loss).

Step-by-Step Workflow:

  • Sample Prep: Load 5–10 mg into a Platinum or Alumina pan (inert to high heat).

  • Method: Ramp from Ambient to 600 °C at 10 °C/min.

  • Data Analysis: Calculate

    
     (extrapolated onset of decomposition) and % residue.
    

Technical Analysis & Expected Results

The "Ethyl Effect" on Thermal Behavior

Replacing a methyl group (on the phenyl ring) with an ethyl group introduces steric bulk and rotational freedom .

  • Lattice Disruption: The ethyl chain requires more volume to pack efficiently. According to Carnelley’s Rule and general symmetry principles, this often lowers the melting point relative to the more compact methyl analog.

  • Decomposition Mechanism: Secondary amine hydrochlorides typically decompose via Dehydrochlorination . The salt dissociates into the free amine and HCl gas, followed by the evaporation/decomposition of the amine.

Predicted Thermogram Profile
Thermal EventTemperature RangeSignal TypeInterpretation
Dehydration 60–110 °CEndotherm (Broad)Loss of surface water or hydrate water (check TGA).
Melting (

)
155–175 °C Endotherm (Sharp)Primary Identification Parameter. Sharpness indicates purity.
Decomposition >210 °CExotherm/EndothermIrreversible breakdown (loss of HCl).

Critical Insight: If your DSC shows a melt followed immediately by an erratic baseline, the compound is likely undergoing "melt-decomposition." In this case, use a faster heating rate (20 °C/min) to separate the melting event from the degradation.

Visualization of Workflows

Figure 1: Thermal Analysis Decision Tree

This logic flow guides the researcher in distinguishing between a solvate, a polymorph, and the pure salt.

ThermalAnalysis Start Start: Unknown Powder TGA Run TGA (Amb -> 300°C) Start->TGA MassLoss Mass Loss < 150°C? TGA->MassLoss Solvate Identify: Solvate/Hydrate MassLoss->Solvate Yes (>1%) DSC Run DSC (Heat-Cool-Heat) MassLoss->DSC No (<0.5%) Events Analyze Endotherms DSC->Events Melt Sharp Peak (155-175°C) = Pure Salt Events->Melt Single Event Poly Multiple Peaks? = Polymorphism Events->Poly Multi-Event

Caption: Decision tree for characterizing (4-Ethylbenzyl)methylamine HCl, distinguishing solvates from true polymorphs.

Figure 2: Decomposition Pathway (Mechanistic)

Understanding the breakdown helps interpret the TGA curve.

Degradation Salt (4-Ethylbenzyl)methylamine HCl (Solid) Dissoc Dissociation (>200°C) Salt->Dissoc FreeBase Free Amine (Liquid/Vapor) Dissoc->FreeBase Mass Loss 1 Gas HCl Gas (Vapor) Dissoc->Gas Mass Loss 2

Caption: Thermal degradation mechanism. The salt dissociates into free amine and HCl gas upon heating.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 568577-84-4, N-Methyl-4-ethylbenzylamine. Retrieved from [Link]

  • TA Instruments. Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. Retrieved from [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-Ethylbenzyl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. (4-Ethylbenzyl)methylamine hydrochloride, as a substituted amine hydrochloride, is representative of a class of compounds frequently used as intermediates or building blocks. While its specific toxicological and environmental profile may not be as extensively documented as more common reagents, its chemical structure necessitates a rigorous and informed approach to its disposal. Improper disposal not only risks regulatory non-compliance but also poses a significant threat to environmental integrity and human health.

This guide provides a comprehensive, step-by-step framework for the safe management and disposal of (4-Ethylbenzyl)methylamine hydrochloride. The procedures outlined herein are grounded in established regulatory standards and chemical safety principles, designed to provide laboratory personnel with the expertise and confidence to manage this chemical waste stream responsibly.

Section 1: Hazard Assessment & Personal Protective Equipment (PPE)

Expert Rationale: Before any handling or disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data from structurally similar amine salts and benzylamines, (4-Ethylbenzyl)methylamine hydrochloride should be treated as a hazardous substance. Amine hydrochlorides are often skin and eye irritants, and may be harmful if swallowed or inhaled.[1][2] The primary hazards associated with this class of compounds are corrosivity and toxicity.[3] Therefore, all contact should be minimized through the stringent use of appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Profile and Recommended Personal Protective Equipment

Hazard Classification (Anticipated)GHS Hazard Statements (Analogous Compounds)Required PPE for Handling & Disposal
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[3] H315: Causes skin irritation.[1][2]Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[1][2]Eye Protection: ANSI Z87.1-compliant safety goggles or a face shield.[4]
Acute Toxicity (Oral) H302: Harmful if swallowed.[2]Protective Clothing: Lab coat or chemical-resistant apron.[3]
Respiratory Irritation H335: May cause respiratory irritation.[1][2]Respiratory Protection: Use in a well-ventilated area or chemical fume hood.[3][5] A NIOSH-approved respirator may be required for spills or handling bulk quantities.[4]

Section 2: Regulatory Framework: Acknowledging a Hazardous Waste

In the United States, the management and disposal of chemical waste are primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] (4-Ethylbenzyl)methylamine hydrochloride must be managed as a regulated hazardous waste from the moment it is generated.[7] This designation prohibits its disposal via standard laboratory drains or in the regular trash.[6][9]

Disposal procedures must adhere to federal, state, and local regulations, which may be more stringent than federal guidelines.[3] All laboratory personnel who generate chemical waste are required to receive appropriate training on hazardous waste management procedures.[6]

Section 3: On-Site Waste Management & Segregation Protocol

The cornerstone of compliant chemical disposal is a robust on-site management system. This begins at the point of generation and continues until the waste is collected by a certified disposal vendor.

Step-by-Step Waste Collection Procedure
  • Container Selection:

    • Select a waste container that is chemically compatible with (4-Ethylbenzyl)methylamine hydrochloride. High-density polyethylene (HDPE) or glass containers are typically appropriate.[10]

    • Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof screw-top cap.[6][11] Never leave a funnel in the container.[11]

  • Waste Accumulation & Segregation:

    • Designate a Satellite Accumulation Area (SAA): This is a designated location within the laboratory, at or near the point of waste generation, and under the control of the laboratory personnel.[7][11][12]

    • Segregate Incompatibles: Store the (4-Ethylbenzyl)methylamine hydrochloride waste container separately from incompatible materials. For example, keep it away from strong oxidizing agents to prevent potentially hazardous reactions.[13] Use physical barriers or secondary containment to ensure segregation.[6]

    • Secondary Containment: All liquid hazardous waste containers must be placed in a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[6]

  • Proper Labeling:

    • As soon as the first drop of waste is added, the container must be labeled.[11]

    • The label must clearly state the words "HAZARDOUS WASTE" .[11][12]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentage. For this waste stream, it would be "(4-Ethylbenzyl)methylamine hydrochloride, >95%" and any solvents used.[11]

  • Container Management:

    • Keep the waste container securely closed at all times, except when you are actively adding waste.[7][9][11] This minimizes the release of vapors and prevents spills.

    • Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[10]

  • Requesting Disposal:

    • Once the container is 90% full, or if work on the project generating the waste is complete, arrange for a pickup from your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[11] EPA regulations require that a full container be removed from an SAA within 72 hours.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for managing (4-Ethylbenzyl)methylamine hydrochloride waste within the laboratory.

G gen Waste Generation (4-Ethylbenzyl)methylamine hydrochloride container Select Compatible Container (HDPE, Glass) gen->container label Label Container 'HAZARDOUS WASTE' + Full Chemical Name + Percentages container->label store Store in Designated SAA (In Secondary Containment) label->store check_full Container >90% Full? store->check_full spill Spill Occurs store->spill check_full->store No pickup Arrange Pickup via EHS or Approved Vendor check_full->pickup Yes final Final Disposal by Licensed Facility (e.g., Incineration) pickup->final spill_proc Follow Spill Protocol (See Section 4) spill->spill_proc spill_proc->store

Caption: Laboratory Waste Management Workflow for (4-Ethylbenzyl)methylamine hydrochloride.

Section 4: Spill and Emergency Procedures

Even with meticulous handling, spills can occur. A prepared response is critical to ensure safety.

For Minor Spills (Contained within a fume hood or on a benchtop):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the full PPE detailed in Table 1.

  • Containment: Cover the spill with an inert absorbent material such as dry sand, earth, or a commercial chemical absorbent.[3] Do not use combustible materials like paper towels on a concentrated spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container.[1]

  • Labeling: Label the container as "Spill Debris containing (4-Ethylbenzyl)methylamine hydrochloride" and manage it as hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS office.

For Major Spills (Large volume, outside of containment, or if you feel unsafe):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Alert: Activate the nearest fire alarm or call your institution's emergency number to report a chemical spill. Provide the chemical name and location.

  • Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.

Section 5: Final Disposal Pathway

The ultimate fate of the collected hazardous waste is critical for environmental protection.

  • Professional Disposal: All hazardous waste, including (4-Ethylbenzyl)methylamine hydrochloride, must be disposed of through a licensed and accredited professional waste disposal service.[14] Your institution's EHS department coordinates these services.

  • Method of Disposal: The most common and effective method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[3][14] This process destroys the chemical, converting it primarily to carbon dioxide, water, and hydrogen chloride, with the latter being removed by the scrubber system.

Conclusion

The responsible disposal of (4-Ethylbenzyl)methylamine hydrochloride is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and professional integrity. By adhering to the principles of hazard assessment, regulatory compliance, proper on-site management, and professional final disposal, researchers can ensure that their work advances science without compromising safety. Always consult your institution's specific waste disposal guidelines and your chemical's Safety Data Sheet (SDS) as the primary sources of information.

References

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia Research. Available at: [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • University of Louisville. Laboratory Waste Management Guidelines. Environmental Health and Safety Office. Available at: [Link]

  • Airgas. Safety Data Sheet: Methylamine. Airgas. Available at: [Link]

  • US Environmental Protection Agency. OSHA Method 40: Methylamine. US EPA. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available at: [Link]

  • Bio Basic. MSDS: Methylamine hydrochloride. Bio Basic. Available at: [Link]

  • Occupational Safety and Health Administration. 1926.55 - Gases, vapors, fumes, dusts, and mists. OSHA. Available at: [Link]

  • University of Oklahoma. Hazardous Waste - EHSO Manual 2025-2026. Environmental Health & Safety Office. Available at: [Link]

  • University of Texas at Austin. Chemical Waste. Environmental Health & Safety (EHS). Available at: [Link]

  • TeamChem. Monoethanolamine (MEA) Safety & Handling Guide. TeamChem. Available at: [Link]

  • Capital Resin Corporation. The OSHA Chemical Storage Requirements. Capital Resin Corporation. Available at: [Link]

  • US Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration. Guidance For Hazard Determination. OSHA. Available at: [Link]

  • US Department of Transportation. List of Hazardous Substances and Reportable Quantities. DOT.gov. Available at: [Link]

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Personal protective equipment for handling (4-Ethylbenzyl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary (Grab-and-Go)

Immediate Action Required: Treat (4-Ethylbenzyl)methylamine hydrochloride as a hazardous irritant with potential corrosive properties upon contact with moisture (mucous membranes). It is a hygroscopic solid that poses an inhalation risk if dust is generated.[1]

Core Safety Directive:

  • Engineering Control: All weighing and open-vessel manipulation must occur inside a certified chemical fume hood.

  • Minimum PPE: Nitrile gloves (0.11 mm min), safety glasses with side shields, and a lab coat.

  • Incompatibility: Keep away from strong oxidizing agents and strong bases (liberates free amine).

Risk Assessment & Hazard Identification

As a secondary amine salt, this compound presents specific risks derived from its physical state (crystalline powder) and chemical hydrolysis.

Hazard ClassGHS CodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritationAcidic hydrolysis on skin moisture leads to dermatitis.
Eye Irritation H319 Causes serious eye irritationMechanical abrasion combined with chemical irritation of the cornea.
STOT SE 3 H335 May cause respiratory irritationInhalation of dust irritates the upper respiratory tract.
Acute Tox.[2][3][4] (Oral) H302 Harmful if swallowedSystemic absorption of benzylamine derivatives.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system. Do not deviate without a documented risk assessment.

Body ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Face Velocity: 80–100 fpm) Primary Barrier: The solid state poses a dust inhalation risk. The hood captures particulates at the source.
Hand Protection Nitrile Gloves (Disposable) Permeation Resistance: Nitrile offers superior resistance to amine salts compared to latex. Double-gloving recommended during weighing.
Eye Protection Safety Glasses w/ Side Shields Standard protection against projectiles. Upgrade to Chemical Goggles if working with >5g or fine powders outside a hood.
Body Lab Coat (Cotton/Poly Blend) Prevents contamination of street clothes. Must be buttoned to the neck.

Operational Protocol: Step-by-Step

Phase A: Preparation & Engineering Controls
  • Sash Check: Verify fume hood sash is at the safe working height (usually 18 inches).

  • Airflow Check: Confirm the flow monitor is green/positive.

  • De-clutter: Remove unnecessary solvents from the hood to prevent cross-contamination or accidental spills during powder transfer.

Phase B: Weighing & Solubilization

Goal: Minimize dust generation and static discharge.

  • Anti-Static Measure: Use an anti-static gun or wipe on the weighing boat and spatula. Amine salts are prone to static charge, causing powder to "jump."

  • Transfer:

    • Open the stock container only inside the hood.

    • Transfer the solid gently. Do not dump; pour or spatula-feed to avoid aerosolization.

  • Solubilization:

    • Add the solvent (e.g., Methanol, DMSO, Water) to the reaction vessel before adding the solid if possible, or add solvent immediately after weighing to suppress dust.

    • Note: This compound is water-soluble.[1][2]

Phase C: Reaction Monitoring
  • Basification Warning: If your protocol involves neutralizing this salt (e.g., adding NaOH or TEA) to generate the free amine, be aware that the free base may be volatile and have a stronger, fishy/ammonia-like odor.

Visualization: Safe Handling Workflow

The following diagram illustrates the closed-loop safety logic for handling this compound, ensuring no step is bypassed.

SafeHandlingLoop Storage 1. Storage (Desiccator/Cool) PPE_Check 2. PPE & Hood Check (Self-Validation) Storage->PPE_Check Retrieve Weighing 3. Weighing (Inside Hood + Anti-Static) PPE_Check->Weighing Pass Solubilization 4. Solubilization (Dust Suppression) Weighing->Solubilization Transfer Waste 5. Disposal (Segregated Stream) Solubilization->Waste Post-Exp Waste->PPE_Check Decon Cycle

Figure 1: Operational workflow ensuring containment of particulate hazards at every stage of the experiment.

Emergency Response & Decontamination

Self-Validating Safety Loop: If a spill occurs, the "Buddy System" is your verification. Do not attempt to clean a large spill (>50g) alone.

IncidentImmediate ActionSecondary Action
Skin Contact Brush then Flush: Brush off dry powder before applying water (prevents immediate dissolution/absorption). Then rinse for 15 mins.Seek medical attention if irritation persists.[1][3]
Eye Contact Irrigate: Flush immediately at an eyewash station for 15 mins. Hold eyelids open.Consult an ophthalmologist immediately.
Spill (Solid) Damp Wipe: Cover with wet paper towels (water) to prevent dust. Scoop up damp material.Dispose of as hazardous waste.[5] Clean area with soap and water.[1][2][3][6][7][8]

Disposal Strategy

Environmental Compliance: Do not discharge into sink drains.[5] Amine salts are toxic to aquatic life and regulated.

  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in a Solid Hazardous Waste bin.

  • Liquid Waste:

    • Collect in a container labeled "Basic Organic Waste" (if neutralized) or "Acidic Organic Waste" (if kept as salt).

    • Ensure the container is compatible with the solvent used (e.g., HDPE for aqueous, Glass for organics).

  • Labeling: Clearly mark the tag with "(4-Ethylbenzyl)methylamine hydrochloride" and "Irritant."

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 56842792 (Free Base Analog). Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved October 26, 2023, from [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.